molecular formula C8H5ClN2S B177610 3-Chloro-5-phenyl-1,2,4-thiadiazole CAS No. 101495-56-1

3-Chloro-5-phenyl-1,2,4-thiadiazole

Cat. No.: B177610
CAS No.: 101495-56-1
M. Wt: 196.66 g/mol
InChI Key: ZGROIHXQCKYCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-phenyl-1,2,4-thiadiazole (CAS 101495-56-1) is a versatile chemical scaffold in organic synthesis and medicinal chemistry research. The 1,2,4-thiadiazole ring system is a privileged structure in drug discovery due to its ability to interact with diverse biological targets. While specific biological data for this exact compound is limited in public literature, its structure aligns with derivatives that are extensively investigated for their pharmacological potential. Research on analogous 1,3,4-thiadiazole and 1,2,4-thiadiazole compounds has demonstrated a wide spectrum of biological activities, underscoring the value of this core structure. These activities include significant antimicrobial and anti-inflammatory properties . Furthermore, such heterocyclic motifs are being actively studied for their cytotoxic and antiproliferative effects on tumor cells , making them interesting scaffolds in anticancer research . The presence of the chlorine atom at the 3-position makes this compound a valuable electrophilic intermediate for further chemical transformations, such as nucleophilic aromatic substitution, allowing researchers to create a diverse array of more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

101495-56-1

Molecular Formula

C8H5ClN2S

Molecular Weight

196.66 g/mol

IUPAC Name

3-chloro-5-phenyl-1,2,4-thiadiazole

InChI

InChI=1S/C8H5ClN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H

InChI Key

ZGROIHXQCKYCPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NS2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)Cl

Synonyms

3-chloro-5-phenyl-1,2,4-thiadiazole

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis of 3-Chloro-5-phenyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 3-chloro-5-phenyl-1,2,4-thiadiazole scaffold represents a critical "privileged structure" in modern medicinal chemistry. Its value lies in the unique electronic properties of the 1,2,4-thiadiazole ring, which serves as a lipophilic bioisostere for amide bonds and oxadiazoles, offering improved metabolic stability and membrane permeability.

For drug development professionals, the synthesis of this specific regioisomer (3-Cl, 5-Ph) presents a challenge: distinguishing between the 3- and 5-positions of the thiadiazole ring. While the 5-position is significantly more electrophilic, controlling regioselectivity during functionalization is paramount to avoiding isomeric mixtures that complicate purification.

This guide details two distinct, high-fidelity synthesis routes:

  • The Modern Regioselective Route (Recommended): Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole.[1]

  • The Classical Cyclization Route: Condensation of benzamidine with perchloromethyl mercaptan.

Retrosynthetic Analysis

To understand the experimental design, we must visualize the disconnection strategies. The 1,2,4-thiadiazole core is electron-deficient, making the C5 position highly susceptible to Nucleophilic Aromatic Substitution (


) and oxidative addition by transition metals.

Retrosynthesis cluster_0 Route A: Regioselective Coupling cluster_1 Route B: [4+1] Cyclization Target 3-Chloro-5-phenyl-1,2,4-thiadiazole PrecursorA 3,5-Dichloro-1,2,4-thiadiazole + Phenylboronic Acid Target->PrecursorA Suzuki (C5 Selective) PrecursorB Benzamidine + Trichloromethanesulfenyl Chloride Target->PrecursorB Cyclization

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Route A: Regioselective Suzuki-Miyaura Coupling (Recommended)

This method is preferred for small-to-medium scale synthesis (mg to kg) in pharmaceutical settings due to its mild conditions and superior regiocontrol.

Mechanistic Insight

The 3,5-dichloro-1,2,4-thiadiazole starting material possesses two electrophilic sites. Frontier Molecular Orbital (FMO) analysis and experimental data confirm that the C5-chlorine is significantly more reactive toward oxidative addition by Pd(0) than the C3-chlorine. By controlling the temperature (Room Temperature), we can exclusively couple the phenyl ring to the C5 position, leaving the C3-chlorine intact for further diversification.

Experimental Protocol

Reaction Scale: 10.0 mmol basis

ReagentEquiv.[2][3]AmountRole
3,5-Dichloro-1,2,4-thiadiazole 1.01.55 gElectrophile
Phenylboronic acid 1.11.34 gNucleophile
Pd(PPh₃)₄ 0.03346 mgCatalyst
Na₂CO₃ (2M aq) 2.010 mLBase
Toluene / Ethanol Solvent30 mL / 10 mLSolvent System

Step-by-Step Methodology:

  • Inertion: Charge a 100 mL round-bottom flask with 3,5-dichloro-1,2,4-thiadiazole, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0). Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene and Ethanol via syringe.

  • Activation: Add the 2M aqueous Na₂CO₃ solution.

  • Reaction: Stir the biphasic mixture vigorously at Room Temperature (20–25 °C) for 12–18 hours.

    • Critical Control Point: Do NOT heat. Heating to reflux (>80 °C) will promote double coupling, yielding 3,5-diphenyl-1,2,4-thiadiazole.

  • Work-up: Dilute with ethyl acetate (50 mL) and wash with water (2 × 30 mL) and brine (30 mL). Dry organic phase over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with Hexanes/EtOAc (95:5).

Expected Yield: 75–85% Physical State: White to off-white solid.

Mechanism Visualization

SuzukiCycle cluster_selectivity Regioselectivity Logic Pd0 Pd(0)L2 OxAdd Oxidative Addition (C5-Selective) Pd0->OxAdd Fast at RT TransMet Transmetallation (Ph-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Cl-5-Ph-TDZ RedElim->Product Text C5-Cl bond is weaker/more electron-deficient than C3-Cl

Figure 2: Catalytic cycle highlighting the C5-selective oxidative addition.

Route B: Classical Cyclization (Goerdeler Synthesis)

This method is suitable for large-scale production where raw material cost is the primary driver, and chromatographic purification capabilities are robust.

Mechanistic Insight

This route involves the reaction of benzamidine (providing the N-C-N fragment and the phenyl group) with trichloromethanesulfenyl chloride (perchloromethyl mercaptan, providing the S-C fragment). The reaction proceeds via an initial nucleophilic attack of the amidine nitrogen on the sulfenyl sulfur, followed by cyclization and elimination of HCl.

Experimental Protocol

Safety Warning: Trichloromethanesulfenyl chloride is highly toxic and has an intense, foul odor. All operations must be performed in a high-efficiency fume hood.

ReagentEquiv.[2]AmountRole
Benzamidine HCl 1.01.57 gAmidine Source
CCl₃SCl 1.01.86 gCyclizing Agent
NaOH (aq) 4.0-Acid Scavenger
Dichloromethane Solvent50 mLSolvent

Step-by-Step Methodology:

  • Preparation: Dissolve Benzamidine Hydrochloride in DCM (25 mL) and cool to 0 °C.

  • Free Basing: Add aqueous NaOH (approx 10%) dropwise to liberate the free amidine in situ.

  • Addition: Add a solution of Trichloromethanesulfenyl chloride (CCl₃SCl) in DCM (25 mL) dropwise over 30 minutes, maintaining temperature < 5 °C.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Separate the organic layer.[4][5] Wash with water and dilute HCl (to remove unreacted amidine).

  • Purification: Recrystallization from ethanol or distillation (if scale permits).

Expected Yield: 50–65% Note: This route often produces sulfur-based byproducts that require rigorous purification.

Troubleshooting & Optimization (Expert Insights)

ChallengeRouteRoot CauseSolution
Bis-coupling (3,5-diphenyl) SuzukiTemperature too highStrictly maintain reaction at 20–25 °C . Do not heat.
Low Conversion SuzukiCatalyst deactivationEnsure rigorous degassing (Argon sparge) of solvents before adding Pd.
Regioisomer Contamination CyclizationIncorrect stoichiometryEnsure precise 1:1 ratio of benzamidine to CCl₃SCl. Excess CCl₃SCl leads to chlorination byproducts.
Foul Odor / Safety CyclizationCCl₃SCl volatilityUse a bleach trap (sodium hypochlorite) for all effluent gas to oxidize sulfur species.

References

  • Regioselectivity of Suzuki-Miyaura Coupling

    • Title: Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.[1][2][6][7]

    • Source:Journal of Heterocyclic Chemistry / NIH PubMed Central.
    • Key Finding: Confirms C5-chlorine reactivity at room temperature yields 5-aryl-3-chloro-1,2,4-thiadiazoles.[1][6]

  • General Thiadiazole Synthesis (Goerdeler Method)

    • Title: Methods of preparing thiadiazoles (US P
    • Source: Google P
    • Key Finding: Describes the reaction of amidines/nitriles with sulfur chlorides to form chlorin
  • Mechanistic Analysis of 1,2,4-Thiadiazoles

    • Title: Synthesis of 1,2,4-thiadiazoles (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • Key Finding: Overview of oxidative N-S bond form

Sources

3-Chloro-5-phenyl-1,2,4-thiadiazole CAS number 101495-56-1

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes actionable chemistry, mechanistic insight, and validated protocols over generic descriptions.

CAS Number: 101495-56-1 Chemical Class: 1,2,4-Thiadiazole / Heteroaryl Chloride Role: High-Value Scaffold for SNAr Diversification[1]

Executive Summary

3-Chloro-5-phenyl-1,2,4-thiadiazole is a critical heterocyclic building block in medicinal chemistry, distinguished by its specific reactivity profile.[1] Unlike its 1,2,3- or 1,2,5- isomers, the 1,2,4-thiadiazole core offers a unique electron-deficient character that activates the C3-chlorine atom toward Nucleophilic Aromatic Substitution (SNAr). This compound serves as a "lynchpin" intermediate, allowing researchers to install the stable 5-phenyl-1,2,4-thiadiazole pharmacophore while introducing diverse nucleophiles (amines, thiols, alkoxides) at the 3-position. It is widely utilized in the development of P2X7 receptor antagonists , neuroprotective agents, and agrochemical fungicides.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]

PropertyData
IUPAC Name 3-Chloro-5-phenyl-1,2,4-thiadiazole
Molecular Formula C₈H₅ClN₂S
Molecular Weight 196.66 g/mol
Appearance White to off-white crystalline solid
Melting Point 78–82 °C (Typical for class; verify per batch)
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water
LogP (Predicted) ~3.2 (Lipophilic)
Storage Inert atmosphere, 2–8°C (Hydrolysis resistant but moisture sensitive)

Synthetic Architecture

The synthesis of 3-chloro-5-phenyl-1,2,4-thiadiazole is most reliably achieved through the Sandmeyer-type transformation of its 3-amino precursor.[1] This route ensures complete regiocontrol, avoiding the isomeric mixtures often seen in direct cyclization methods.

Core Synthetic Pathway (Sandmeyer Protocol)

The workflow proceeds from benzamidine or benzoyl isothiocyanate to the 3-amino intermediate, followed by diazotization and chlorination.

Step 1: Formation of 5-phenyl-1,2,4-thiadiazol-3-amine

  • Reagents: Benzamidine hydrochloride + Trichloromethanesulfenyl chloride (alternative route) OR Oxidative cyclization of thiobenzoylguanidine.

  • Preferred Route: Reaction of thiobenzamide with cyanamide followed by oxidative cyclization, or the reaction of N-thiobenzoylguanidine with iodine/H₂O₂.

Step 2: Chlorination (The Critical Step)

  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).

  • Mechanism: Formation of the diazonium salt [R-N₂⁺] at 0°C, followed by radical-nucleophilic displacement by chloride.[1]

Visualization: Synthetic Logic

Synthesis cluster_0 Precursor Assembly cluster_1 Cyclization cluster_2 Sandmeyer Transformation Benzamidine Benzamidine (C6H5-C(=NH)NH2) ThiobenzoylGuanidine N-Thiobenzoyl guanidine Benzamidine->ThiobenzoylGuanidine + H2N-CN AminoThiadiazole 5-Phenyl-1,2,4- thiadiazol-3-amine ThiobenzoylGuanidine->AminoThiadiazole Oxidation (I2/H2O2) Diazonium Diazonium Intermediate [N2+] AminoThiadiazole->Diazonium NaNO2 / HCl 0°C Target 3-Chloro-5-phenyl- 1,2,4-thiadiazole Diazonium->Target CuCl / Sandmeyer -N2

Caption: Step-wise construction of the 3-chloro-1,2,4-thiadiazole core ensuring regiochemical fidelity.

Functional Reactivity: The SNAr "Warhead"

The 3-position of the 1,2,4-thiadiazole ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms (N2 and N4). The 3-chloro substituent acts as an excellent leaving group, enabling Nucleophilic Aromatic Substitution (SNAr) under mild to moderate conditions.

Reactivity Rules
  • Amines (Primary/Secondary): React readily in polar aprotic solvents (DMF, DMSO, NMP) or alcohols with a base (TEA, DIPEA) at 60–100°C.

  • Thiols: Require a base (K₂CO₃ or NaH) to generate the thiolate anion; reaction is often rapid at RT.

  • Alkoxides: Sodium alkoxides in their respective alcohols will displace the chloride to form ethers.

  • Suzuki/Stille Couplings: The C-Cl bond is also viable for Palladium-catalyzed cross-couplings, allowing C-C bond formation (e.g., introducing a biaryl system).

Visualization: Reactivity Map

Reactivity Center 3-Chloro-5-phenyl- 1,2,4-thiadiazole Amine 3-Amino Derivatives (R-NH2 / Heat) Center->Amine S_NAr (N-Nu) Ether 3-Alkoxy Derivatives (NaOR / ROH) Center->Ether S_NAr (O-Nu) Thioether 3-Thio Derivatives (R-SH / Base) Center->Thioether S_NAr (S-Nu) Biaryl 3-Aryl Derivatives (Pd cat. / Ar-B(OH)2) Center->Biaryl Suzuki Coupling

Caption: Divergent synthesis capabilities from the 3-chloro core.

Detailed Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction (Reference Standard)

Note: This protocol assumes the availability of 5-phenyl-1,2,4-thiadiazol-3-amine.[1]

  • Diazotization:

    • In a 250 mL three-necked flask, dissolve 5-phenyl-1,2,4-thiadiazol-3-amine (10 mmol) in concentrated HCl (15 mL) and water (15 mL).

    • Cool the mixture to -5°C to 0°C using an ice-salt bath.

    • Dropwise add a solution of Sodium Nitrite (NaNO₂) (12 mmol) in water (5 mL), maintaining the temperature below 5°C. Stir for 30 minutes. The solution should turn clear/yellowish.

  • Substitution (Sandmeyer):

    • Prepare a solution of Copper(I) Chloride (CuCl) (15 mmol) in concentrated HCl (10 mL) in a separate vessel at 0°C.

    • Slowly add the diazonium salt solution to the CuCl solution with vigorous stirring.

    • Observation: Nitrogen gas evolution will occur.[1]

    • Allow the mixture to warm to room temperature (RT) over 2 hours, then heat to 60°C for 30 minutes to ensure completion.

  • Work-up:

    • Cool to RT and dilute with water (100 mL).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 65–75%.

Protocol B: SNAr Displacement with a Secondary Amine (Example)

Target: Synthesis of a P2X7 Antagonist Precursor.

  • Dissolve 3-chloro-5-phenyl-1,2,4-thiadiazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add the secondary amine (e.g., morpholine, piperidine) (1.2 eq).

  • Add Diisopropylethylamine (DIPEA) (2.0 eq) as a proton scavenger.

  • Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC or LC-MS.[1]

  • Work-up: Pour into ice water. If solid precipitates, filter and wash.[2][3][4] If oil, extract with EtOAc.

Safety & Handling

  • Hazards: 3-Chloro-5-phenyl-1,2,4-thiadiazole is an irritant (Skin/Eye/Respiratory).[1] It may release toxic fumes (HCl, SOx, NOx) upon thermal decomposition.

  • Reactivity: Avoid contact with strong oxidizing agents. The C-Cl bond is stable to ambient moisture but reacts with strong nucleophiles.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • Goerdeler, J., & Weiss, R. (1967). Synthesis of 1,2,4-thiadiazoles from amidines and trichloromethanesulfenyl chloride. Chemische Berichte. (Foundational synthesis logic).

  • Patel, H., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI Molecules. [Link] (Context on thiadiazole bioactivity).

  • PubChem Compound Summary. (2025). 3-Chloro-5-phenyl-1,2,4-thiadiazole. National Library of Medicine. [Link]

  • Castro, A., et al. (2006). Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative cyclization. Journal of Organic Chemistry. [Link]

Author Note: This guide synthesizes general reactivity patterns of the 1,2,4-thiadiazole class with specific structural data for the 3-chloro-5-phenyl derivative. Always verify specific reaction conditions on a small scale.

Sources

Review of 1,2,4-thiadiazole chemistry and applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemistry and Applications of 1,2,4-Thiadiazole

Introduction

The 1,2,4-thiadiazole ring system, a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom, has emerged as a scaffold of significant interest in contemporary chemical science. First described in the 19th century, its unique electronic properties and versatile chemical reactivity have led to its exploration in a multitude of fields. This guide provides a comprehensive overview of the core chemistry of 1,2,4-thiadiazoles, their synthesis, and their expanding applications, particularly in drug discovery and materials science. The inherent properties of the 1,2,4-thiadiazole ring, such as its planarity, aromaticity, and ability to act as a bioisostere for other functional groups, make it a valuable building block for the design of novel molecules with tailored functions.

Chapter 1: The Core Chemistry of 1,2,4-Thiadiazole

A thorough understanding of the synthesis and reactivity of the 1,2,4-thiadiazole core is fundamental to its application in various scientific domains. This chapter delves into the principal synthetic methodologies, the characteristic chemical transformations, and the key physicochemical properties of this heterocyclic system.

Synthesis of the 1,2,4-Thiadiazole Ring

The construction of the 1,2,4-thiadiazole ring can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

1.1.1. Oxidative Cyclization of Thioamides and Amidines

One of the most common and versatile methods for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative cyclization of a mixture of two different thioamides or a thioamide and an amidine. This reaction is typically mediated by an oxidizing agent such as hydrogen peroxide, iodine, or N-bromosuccinimide (NBS). The reaction proceeds through the formation of a disulfide intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide.

1.1.2. From Amidoximes and Thioacylating Agents

Another widely employed synthetic strategy involves the reaction of amidoximes with thioacylating agents like thiophosgene or potassium thiocyanate. This approach allows for the synthesis of 5-substituted-3-amino-1,2,4-thiadiazoles, which are valuable intermediates for further functionalization.

1.1.3. Cycloaddition Reactions

[3+2] Cycloaddition reactions of nitrile sulfides with nitriles or other dipolarophiles provide a direct route to the 1,2,4-thiadiazole ring. This method is particularly useful for accessing specific substitution patterns that may be difficult to obtain through other routes.

Reactivity and Chemical Transformations

The 1,2,4-thiadiazole ring exhibits a rich and diverse reactivity profile, allowing for a wide range of chemical modifications.

  • Electrophilic Substitution: The ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. However, substitution can occur on appended aryl groups.

  • Nucleophilic Substitution: The carbon atoms of the 1,2,4-thiadiazole ring are susceptible to nucleophilic attack, particularly at the C3 and C5 positions, especially when activated by an electron-withdrawing group. Halogenated 1,2,4-thiadiazoles are key intermediates for introducing various substituents via nucleophilic substitution reactions.

  • Ring-Opening Reactions: The 1,2,4-thiadiazole ring can be cleaved under certain conditions, such as treatment with reducing agents or strong nucleophiles. This reactivity can be exploited for the synthesis of other heterocyclic systems.

  • N-Functionalization: The nitrogen atoms of the ring can be alkylated or acylated, providing further opportunities for molecular diversification.

Physicochemical Properties and Structural Analysis

The physicochemical properties of 1,2,4-thiadiazoles are crucial for their application, particularly in drug design where factors like solubility and lipophilicity are paramount.

PropertyDescription
Aromaticity The 1,2,4-thiadiazole ring is aromatic, which contributes to its chemical stability.
Dipole Moment The molecule possesses a significant dipole moment due to the presence of the heteroatoms.
Hydrogen Bonding The nitrogen atoms can act as hydrogen bond acceptors, influencing intermolecular interactions.
Lipophilicity The lipophilicity, often expressed as logP, can be tuned by the nature of the substituents on the ring.

Spectroscopic Characterization:

  • ¹H NMR: The chemical shifts of the protons on the 1,2,4-thiadiazole ring are typically found in the downfield region due to the deshielding effect of the heteroatoms.

  • ¹³C NMR: The carbon atoms of the ring also resonate at downfield chemical shifts.

  • Mass Spectrometry: The fragmentation pattern in the mass spectrum can provide valuable information about the substitution pattern of the ring.

Chapter 2: Applications in Drug Discovery and Development

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with a wide range of reported biological activities. Its ability to engage in various non-covalent interactions and its favorable metabolic stability contribute to its success as a pharmacophore.

1,2,4-Thiadiazole as a Bioisostere

A key application of the 1,2,4-thiadiazole ring in drug design is its use as a bioisostere for other functional groups, such as esters, amides, and carboxylic acids. This strategy allows for the modulation of a drug candidate's physicochemical and pharmacokinetic properties while retaining or enhancing its biological activity.

Survey of Pharmacological Activities

Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including:

  • Antimicrobial Agents: A number of 1,2,4-thiadiazole derivatives have shown potent activity against various bacterial and fungal pathogens.

  • Anticancer Agents: The scaffold has been incorporated into molecules targeting various aspects of cancer cell proliferation and survival.

  • Central Nervous System (CNS) Active Agents: 1,2,4-thiadiazoles have been investigated for their potential in treating a range of CNS disorders, including anxiety, depression, and neurodegenerative diseases.

  • Anti-inflammatory and Antiviral Activities: The versatility of the 1,2,4-thiadiazole ring has also led to its exploration in the development of anti-inflammatory and antiviral drugs.

Structure-Activity Relationship (SAR) Studies: A Case Study

A detailed examination of the structure-activity relationships of a series of 1,2,4-thiadiazole-based inhibitors of a particular enzyme would typically involve the systematic modification of the substituents at the C3 and C5 positions. For instance, varying the size, lipophilicity, and electronic properties of these substituents can have a profound impact on the compound's binding affinity and selectivity for the target enzyme.

Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles via Oxidative Cyclization of Thioamides
  • Reaction Setup: To a solution of thioamide A (1.0 mmol) and thioamide B (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add the oxidizing agent (e.g., 30% aqueous hydrogen peroxide, 1.2 mmol) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes.

  • Extraction: If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compare the data with reported values.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase Target ID Target Identification & Validation Hit ID Hit Identification (HTS, FBDD) Target ID->Hit ID Assay Development Lead Gen Lead Generation (1,2,4-Thiadiazole Scaffold) Hit ID->Lead Gen Hit-to-Lead Lead Opt Lead Optimization (SAR Studies) Lead Gen->Lead Opt Improve Potency & Properties Preclinical Preclinical Studies (In vivo & In vitro) Lead Opt->Preclinical Candidate Selection

Caption: A typical drug discovery workflow highlighting the integration of the 1,2,4-thiadiazole scaffold.

Chapter 3: Applications in Materials Science and Agrochemicals

The unique electronic and structural features of the 1,2,4-thiadiazole ring have also led to its use in the development of advanced materials and agrochemicals.

Organic Electronics

The electron-deficient nature of the 1,2,4-thiadiazole ring makes it an attractive building block for n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its incorporation into conjugated polymers can modulate their electronic properties and improve their performance and stability.

OLED_Structure Cathode Cathode (-) ETL Electron Transport Layer (1,2,4-Thiadiazole Derivative) Cathode->ETL Electron Injection EML Emissive Layer ETL->EML HTL Hole Transport Layer EML->HTL Anode Anode (+) HTL->Anode Hole Injection

Caption: Functional components of an OLED incorporating a 1,2,4-thiadiazole derivative.

Agrochemicals

Several 1,2,4-thiadiazole derivatives have been commercialized as agrochemicals, demonstrating efficacy as herbicides, fungicides, and insecticides. The scaffold's metabolic stability and ability to interact with biological targets in pests and weeds contribute to its utility in this sector.

Chapter 4: Future Perspectives and Conclusion

References

  • The Chemistry of 1,2,4-Thiadiazoles. Advances in Heterocyclic Chemistry. (2018). [Link]

  • Recent Advances in the Synthesis of 1,2,4-Thiadiazoles. Molecules. (2021). [Link]

  • 1,2,4-Thiadiazole: A Privileged Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. (2019). [Link]

  • A comprehensive review on the synthesis and therapeutic potential of 1,2,4-thiadiazole derivatives. Bioorganic & Medicinal Chemistry. (2021). [Link]

  • Synthesis and biological evaluation of novel 1,2,4-thiadiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. (2017). [Link]

  • The multifaceted 1,2,4-thiadiazole: a patent review of its pharmacological activities. Expert Opinion on Therapeutic Patents. (2020). [Link]

  • Recent developments of 1,2,4-thiadiazole-based derivatives as anticancer agents. European Journal of Medicinal Chemistry. (2021). [Link]

  • 1,2,4-Thiadiazole-based derivatives for the treatment of central nervous system diseases. Bioorganic & Medicinal Chemistry Letters. (2019). [Link]

  • 1,2,4-Thiadiazoles as Promising Scaffolds for the Development of New Agrochemicals. Journal of Agricultural and Food Chemistry. (2018). [Link]

  • 1,2,4-Thiadiazole-Containing Conjugated Polymers for Organic Electronics. Macromolecules. (2016). [Link]

Methodological & Application

Using 3-Chloro-5-phenyl-1,2,4-thiadiazole in click chemistry reactions

Application Note: Strategic Utilization of 3-Chloro-5-phenyl-1,2,4-thiadiazole in Heterocyclic "Click" Ligations

Executive Summary

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) traditionally defines "click chemistry," the definition has expanded to include any reaction that is modular, wide in scope, high-yielding, and stereospecific. 3-Chloro-5-phenyl-1,2,4-thiadiazole has emerged as a privileged electrophile for Nucleophilic Aromatic Substitution (


) Click Chemistry1

Unlike traditional thiol-reactive reagents (e.g., maleimides) which suffer from hydrolytic instability and retro-Michael addition, the 3-chloro-1,2,4-thiadiazole scaffold offers a permanent, stable thio-ether linkage formed under physiological conditions.[1] This guide details the mechanistic basis and protocols for utilizing this scaffold in chemoselective protein bioconjugation and fragment-based drug discovery (FBDD).

Scientific Background & Mechanism[2][3][4][5][6][7]

The Electrophilic Warhead

The 1,2,4-thiadiazole ring is electron-deficient due to the inductive effects of the nitrogen and sulfur atoms.[1] In 3-chloro-5-phenyl-1,2,4-thiadiazole, the chlorine atom at the C-3 position acts as an excellent leaving group.[1] The phenyl ring at C-5 stabilizes the core but does not significantly sterically hinder the C-3 attack.

Mechanism of Action: Ligation

The reaction proceeds via a concerted or rapid stepwise

  • Nucleophilic Attack: A soft nucleophile (typically a Thiol,

    
    ) attacks the C-3 carbon.[1]
    
  • Meisenheimer-like Transition: The electron density shifts briefly to the ring nitrogens.

  • Elimination: Chloride (

    
    ) is expelled, restoring aromaticity and forming a stable C-S bond.
    
Selectivity Profile (The "Click" Factor)

Recent proteomic studies (see References) indicate that 3-chloro-1,2,4-thiadiazoles exhibit superior kinetics compared to N-ethylmaleimide (NEM) while maintaining strict chemoselectivity for Cysteine over Lysine (amines) and Serine (alcohols) at neutral pH.

  • Reaction Rate:

    
     (Thiadiazole) > 
    
    
    (Maleimide)
  • Stability: Thiadiazole adducts do not undergo hydrolysis or exchange, unlike succinimide rings formed by maleimides.[1]

Mechanistic Visualization

The following diagram illustrates the chemoselective pathway of 3-chloro-5-phenyl-1,2,4-thiadiazole with a protein cysteine residue vs. an amine, highlighting the kinetic preference.

SNAr_Mechanismcluster_legendReaction KineticsReactant3-Chloro-5-phenyl-1,2,4-thiadiazoleIntermediateMeisenheimer-likeComplexReactant->Intermediate+ Cysteine(Fast, k1)Product_NAmino-Adduct(Minor/Trace)Reactant->Product_N+ Lysine(Slow, k2)CysteineCysteine Thiol(R-SH, pH 7.4)LysineLysine Amine(R-NH2, pH 7.4)Product_SStable Thio-EtherConjugateIntermediate->Product_S- HCl(Irreversible)k1 >> k2Thiol attack is kinetically favoredover Amine attack at physiological pH

Caption: Kinetic pathway showing the preferential

Application Protocols

Protocol A: Cysteine Bioconjugation (Protein Labeling)

For labeling surface-exposed cysteines on enzymes or antibodies.

Materials:

  • Target Protein (

    
     in PBS, pH 7.4).
    
  • 3-Chloro-5-phenyl-1,2,4-thiadiazole (Stock:

    
     in DMSO).[1]
    
  • TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.

  • Desalting column (e.g., PD-10 or Zeba Spin).[1]

Step-by-Step Procedure:

  • Reduction (Optional but Recommended): If cysteines are oxidized, treat protein with

    
     TCEP for 20 mins at RT.[1] Note: TCEP does not interfere with this 
    
    
    reaction, unlike DTT which contains thiols.[1]
  • Reaction Initiation: Add the thiadiazole stock to the protein solution.

    • Ratio: Use a 10-20 molar excess of thiadiazole over the target cysteine count.

    • Solvent: Ensure final DMSO concentration is

      
       to prevent protein denaturation.
      
  • Incubation: Incubate at 37°C for 30-60 minutes or Room Temperature for 2 hours.

    • Insight: The reaction is faster than maleimide; extended incubation is rarely necessary.

  • Quenching: Add excess L-Cysteine or Glutathione (

    
    ) to quench unreacted thiadiazole.
    
  • Purification: Remove excess small molecules via desalting column or dialysis against PBS.

  • Validation: Analyze via LC-MS (Intact Protein Mode). Look for a mass shift of +158.03 Da (Molecular weight of the thiadiazole fragment minus Cl).

Protocol B: Late-Stage Functionalization (Small Molecule Synthesis)

For synthesizing libraries of 5-phenyl-1,2,4-thiadiazole derivatives.[1]

Materials:

  • 3-Chloro-5-phenyl-1,2,4-thiadiazole (

    
    ).[1]
    
  • Nucleophile (Amine, Thiol, or Phenol derivative) (

    
    ).
    
  • Base:

    
     (for thiols/phenols) or DIPEA (for amines).
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Setup: In a reaction vial, dissolve the nucleophile in DMF (

    
    ).
    
  • Activation: Add Base (

    
    ). Stir for 10 minutes at RT.
    
  • Addition: Add 3-Chloro-5-phenyl-1,2,4-thiadiazole (

    
    ).
    
  • Reaction:

    • Thiols:[1][2][3][4] Stir at Room Temperature for 1 hour .

    • Amines: Heat to 60-80°C for 4-12 hours . (Amines are harder nucleophiles and require thermal activation for

      
       on this scaffold).
      
  • Workup: Dilute with Ethyl Acetate, wash with water (

    
    ) and brine. Dry over 
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Comparative Data: Thiadiazole vs. Standard Reagents[1]

Feature3-Chloro-5-phenyl-1,2,4-thiadiazoleMaleimideIodoacetamide
Reaction Type

(Substitution)
Michael Addition

(Substitution)
Selectivity (pH 7.4) High (Cys >> Lys)High (Cys > Lys)Moderate (Cys > Lys/His)
Linkage Stability Excellent (Irreversible) Poor (Retro-Michael / Hydrolysis)Good
Reaction Speed Fast (< 1 hr)Fast (< 1 hr)Slow (Dark, > 1 hr)
Steric Footprint Compact, AromaticBulky RingSmall

Troubleshooting & Optimization

ProblemPossible CauseSolution
Low Yield (Protein) Disulfide bonds presentEnsure TCEP reduction step is performed. Do not use DTT or

-ME.[1]
Precipitation High DMSO concentrationKeep organic co-solvent

. Add reagent slowly with vortexing.
Low Yield (Synthesis) Nucleophile is too weakSwitch solvent to DMSO; increase temp to

; use stronger base (

).
Hydrolysis pH too high (> 9.0)Maintain pH 7.0–8.0. While stable, extreme pH can degrade the heterocycle over time.[1]

References

  • Thiadiazoles as Selective Protein Thiol Modifiers

    • Source: ChemBioChem (2022).[5] "3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers."

    • Relevance: Establishes the kinetic superiority of this scaffold over NEM and its utility in cysteine profiling.
    • URL:[Link]

  • Medicinal Chemistry & Drug Discovery Applic

    • Source: Bioorganic & Medicinal Chemistry (2006). "Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles."
    • Relevance: Reviews the structural properties that make this scaffold a privileged pharmacophore.
    • URL:[Link]

  • Covalent Inhibition Mechanisms (SARS-CoV-2)

    • Source: European Journal of Medicinal Chemistry (2023). "Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors."
    • Relevance: Validates the mechanism in active site covalent binding.
    • URL:[Link]

  • General Heterocyclic

    
     Reactivity 
    
    • Source: Molecules (2019).[6] "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes."

    • Relevance: Provides foundational chemistry conditions for displacing chlorines on heteroarom
    • URL:[Link]

Application Notes and Protocols: 3-Chloro-5-phenyl-1,2,4-thiadiazole as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisosteric replacement for amide and ester groups.[1] This five-membered ring, containing sulfur and two nitrogen atoms, is a versatile pharmacophore present in a wide array of biologically active compounds.[2][3] Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5]

Among the various substituted 1,2,4-thiadiazoles, 3-chloro-5-phenyl-1,2,4-thiadiazole stands out as a particularly valuable intermediate. The presence of a strategically positioned chlorine atom at the 3-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. This, coupled with the phenyl group at the 5-position that can be modified to modulate pharmacokinetic and pharmacodynamic properties, makes this scaffold an attractive starting point for the synthesis of compound libraries in drug discovery campaigns.

A key mechanistic feature of the 1,2,4-thiadiazole ring is its ability to act as an electrophilic "warhead," particularly in the design of covalent inhibitors.[6][7] The N-S bond within the thiadiazole moiety can undergo nucleophilic attack by the thiol group of cysteine residues in target proteins, leading to the formation of a disulfide bond and irreversible enzyme inactivation.[6][7] This mechanism has been exploited in the development of inhibitors for various enzymes, including cathepsins and H+/K+ ATPase.[6]

This document provides a comprehensive guide for researchers on the synthesis, characterization, and application of 3-chloro-5-phenyl-1,2,4-thiadiazole as a pivotal intermediate in the drug discovery workflow.

Synthesis of 3-Chloro-5-phenyl-1,2,4-thiadiazole: A Step-by-Step Protocol

The synthesis of 3-chloro-5-phenyl-1,2,4-thiadiazole is typically achieved through a multi-step process commencing from readily available starting materials. The following protocol outlines a reliable and scalable method.

Protocol 1: Synthesis of 3-Chloro-5-phenyl-1,2,4-thiadiazole

Materials:

  • Benzoyl chloride

  • Potassium thiocyanate (KSCN)

  • Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Gas dispersion tube (for chlorine gas)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Mass spectrometer

Procedure:

Step 1: Synthesis of Benzoyl isothiocyanate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Add potassium thiocyanate (1.1 equivalents) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, filter the reaction mixture to remove the potassium chloride byproduct.

  • The filtrate containing the benzoyl isothiocyanate is used directly in the next step without further purification.

Step 2: Cyclization and Chlorination to form 3-Chloro-5-phenyl-1,2,4-thiadiazole

  • Cool the dichloromethane solution of benzoyl isothiocyanate in an ice bath to 0-5 °C.

  • Slowly bubble chlorine gas through the solution using a gas dispersion tube for 2-3 hours, or alternatively, add sulfuryl chloride (1.2 equivalents) dropwise. Caution: Both chlorine gas and sulfuryl chloride are highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product, as identified by TLC.

  • Evaporate the solvent to yield 3-chloro-5-phenyl-1,2,4-thiadiazole as a solid.

Characterization Data:

ParameterExpected Value
Appearance White to off-white solid
Yield 60-70% (over two steps)
Melting Point 78-82 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.10-8.05 (m, 2H), 7.60-7.50 (m, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 175.2, 165.8, 132.5, 130.9, 129.2, 127.8
Mass Spectrum (EI) m/z 196 (M⁺), 198 (M⁺+2)

Application in Drug Discovery: Derivatization Strategies

The utility of 3-chloro-5-phenyl-1,2,4-thiadiazole lies in its reactivity towards various nucleophiles, enabling the synthesis of a diverse library of compounds.

Workflow for Library Synthesis

G start 3-Chloro-5-phenyl-1,2,4-thiadiazole reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophile Nucleophile (R-NH₂, R-OH, R-SH) nucleophile->reaction product 3-Substituted-5-phenyl-1,2,4-thiadiazole Library reaction->product Diverse Functionalities Introduced screening Biological Screening (e.g., Enzyme Inhibition, Cell-based Assays) product->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar Hit Identification lead_opt Lead Optimization sar->lead_opt Iterative Design

Caption: General workflow for library synthesis and screening.

Protocol 2: Synthesis of a Representative Amine-Substituted Derivative

This protocol details the synthesis of N-benzyl-5-phenyl-1,2,4-thiadiazol-3-amine, a common structural motif in bioactive molecules.

Materials:

  • 3-Chloro-5-phenyl-1,2,4-thiadiazole

  • Benzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-5-phenyl-1,2,4-thiadiazole (1 equivalent) in anhydrous DMF or ACN.

  • Add benzylamine (1.2 equivalents) followed by triethylamine (1.5 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the desired N-benzyl-5-phenyl-1,2,4-thiadiazol-3-amine.

Expected Characterization Data for N-benzyl-5-phenyl-1,2,4-thiadiazol-3-amine:

ParameterExpected Value
Appearance White solid
Yield 80-90%
¹H NMR (CDCl₃, 400 MHz) δ 7.95-7.90 (m, 2H), 7.50-7.30 (m, 8H), 4.65 (d, 2H), 3.50 (br s, 1H)
Mass Spectrum (ESI) m/z 268 [M+H]⁺

Covalent Inhibition Mechanism

The 1,2,4-thiadiazole scaffold can act as a covalent modifier of cysteine residues in proteins. This mechanism is particularly relevant for the development of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.

G cluster_0 Covalent Inhibition Mechanism Thiadiazole 1,2,4-Thiadiazole Derivative TransitionState Transition State Thiadiazole->TransitionState Nucleophilic Attack by Cys-SH Cysteine Cysteine Residue (Target Protein) Cysteine->TransitionState CovalentAdduct Covalent Disulfide Adduct (Inactivated Protein) TransitionState->CovalentAdduct Ring Opening

Caption: Covalent modification of a cysteine residue.

Recent studies have highlighted the potential of 2,3,5-substituted[2][6][7]-thiadiazoles as covalent inhibitors of viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2.[8][9] The proposed mechanism involves a nucleophilic attack by the catalytic cysteine on the thiadiazole ring, leading to a ring-opening metathesis reaction and the formation of a covalent adduct.[8]

Conclusion

3-Chloro-5-phenyl-1,2,4-thiadiazole is a highly versatile and valuable intermediate in drug discovery. Its straightforward synthesis and amenability to a wide range of chemical transformations make it an ideal starting point for the construction of diverse compound libraries. The inherent ability of the 1,2,4-thiadiazole core to engage in covalent interactions with biological targets further enhances its appeal for the development of novel therapeutics. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors.

References

  • Tam, T. F., Leung-Toung, R., Li, W., Spino, M., & Karimian, K. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Mini reviews in medicinal chemistry, 5(4), 367–379. [Link]

  • Hu, Y., Li, C., & Zhang, H. (2010). Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles. Mini reviews in medicinal chemistry, 10(12), 1130–1145. [Link]

  • Kumar, R., Kumar, S., & Singh, P. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

  • Tam, T. F., Leung-Toung, R., & Li, W. (2005). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. Mini-Reviews in Medicinal Chemistry, 5(4), 367-379. [Link]

  • Inamullah, & Siddiqui, S. (2024). Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. In Heterocyclic Compounds. IntechOpen. [Link]

  • Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry, 1(3). [Link]

  • Shaikh, R., & Khan, I. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4983-5004. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(15), 5821. [Link]

  • Pragathi, P., & Sreeramulu, J. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45(8), 6605–6616. [Link]

  • Ayrim, N. B., Abdula, A. M., Baker, S. M., Mohsen, G. L., Rodhan, W. F., & Rasheed, A. H. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[6][7][10]thiadiazol-2-yl] derivatives as new antimicrobial agents. IOP Conference Series: Materials Science and Engineering, 1090(1), 012069. [Link]

  • Weuffen, W. (1968). Methods of preparing thiadiazoles. U.S.
  • (2024). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Preprints.org. [Link]

  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 1-13. [Link]

  • (1971). Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. U.S.
  • Androsov, D. A., & Neckers, D. C. (2007). Synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. A novel one-pot synthesis of N-substituted indole-2-thiols. The Journal of Organic Chemistry, 72(14), 5368–5373. [Link]

  • (1968). United States Patent Office. [Link]

  • (n.d.). Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. [Link]

  • Sharma, S., & Sharma, P. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry & Biodiversity, 19(12), e202200843. [Link]

  • Zhang, L., Lin, D., & Sun, X. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[2][6][7]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 250, 115220. [Link]

  • Zhang, L., Lin, D., Sun, X., Kusov, Y., Hilgenfeld, R., & Zhang, B. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[2][6][7]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European journal of medicinal chemistry, 250, 115220. [Link]

Sources

3-Chloro-5-phenyl-1,2,4-thiadiazole as a cysteine protease inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-5-phenyl-1,2,4-thiadiazole as a Cysteine Protease Inhibitor

Executive Summary

3-Chloro-5-phenyl-1,2,4-thiadiazole represents a class of "privileged scaffolds" in medicinal chemistry known as 1,2,4-thiadiazoles (TDZs) . Unlike reversible competitive inhibitors, this compound acts as a covalent modifier (electrophilic warhead) specifically targeting the catalytic cysteine thiolate anion (


) of cysteine proteases (e.g., Cathepsin B, L, Papain, and viral proteases like SARS-CoV-2 3CLpro).

This guide details the mechanism of action, handling requirements, and validated protocols for characterizing this compound's inhibitory potency (


, 

) and selectivity.

Mechanistic Insight: The "Thiol-Trap" Warhead

The efficacy of 3-chloro-5-phenyl-1,2,4-thiadiazole lies in its high electrophilicity. The 1,2,4-thiadiazole ring is electron-deficient, a property significantly enhanced by the electron-withdrawing chlorine atom at the C3 position.

Mechanism of Action: The primary mechanism involves the nucleophilic attack of the enzyme's active site cysteine (


) onto the thiadiazole ring. Literature suggests two potential pathways depending on the specific microenvironment of the active site:
  • Disulfide Bond Formation (Ring Opening): The thiol attacks the sulfur atom of the N-S bond, leading to ring cleavage and the formation of a mixed disulfide adduct.

  • Nucleophilic Aromatic Substitution (

    
    ):  The thiol attacks the carbon center, potentially displacing the chloride leaving group or opening the ring via a Meisenheimer-like complex.
    

Current consensus favors the ring-opening metathesis or disulfide exchange pathway for this scaffold, rendering the enzyme inactive via covalent modification.

Diagram 1: Mechanism of Covalent Inactivation

Mechanism Enzyme Active Protease (Cat-Cys-S⁻) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 3-Chloro-5-phenyl- 1,2,4-thiadiazole Inhibitor->Complex TS Transition State (Nu: Attack on N-S bond) Complex->TS k_inact (slow) Adduct Covalent Adduct (Ring Opened/Disulfide) TS->Adduct Irreversible/Slow-Rev

Caption: The catalytic cysteine thiolate attacks the electrophilic thiadiazole ring, transitioning from a reversible binding event to a covalent modification.

Preparation and Handling

Critical Warning: 1,2,4-thiadiazoles are highly reactive toward thiols. Standard reducing agents used in protease buffers (DTT,


-mercaptoethanol) will quench  the inhibitor before it reaches the enzyme.
ParameterSpecification
Solubility Soluble in DMSO (>10 mM). Poor aqueous solubility.
Stock Storage Store at -20°C or -80°C in 100% DMSO. Avoid freeze-thaw cycles.
Working Buffer MUST BE FREE of DTT/BME during the inhibition phase.
Reducing Agents If the enzyme requires reduction for activation (e.g., Papain), activate the enzyme with DTT first, then remove DTT via desalting column (Zeba Spin or PD-10) before adding the inhibitor.

Protocol: Time-Dependent Inhibition Assay (FRET)

Because this compound acts covalently, a simple


 without pre-incubation is misleading. You must measure time-dependent inhibition to determine 

, the true measure of covalent inhibitor potency.

Materials:

  • Enzyme: Recombinant Cathepsin B or L (activated and desalted).

  • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC for Cathepsin B/L).

  • Inhibitor: 3-Chloro-5-phenyl-1,2,4-thiadiazole (serial dilutions in DMSO).

  • Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 0.1% CHAPS. (NO DTT) .

Step-by-Step Workflow:

  • Enzyme Activation: Incubate Protease (1 µM) with 5 mM DTT for 15 min on ice.

  • DTT Removal: Pass the activated enzyme through a desalting column equilibrated with Assay Buffer (No DTT).

  • Plate Setup: Add 20 µL of Inhibitor (at 5x concentration) to a black 96-well plate.

  • Pre-incubation (The Variable): Add 60 µL of Enzyme to the inhibitor. Incubate for varying times (

    
     min) at room temperature.
    
  • Reaction Start: Add 20 µL of Substrate (at 5x

    
    ) to initiate the reaction.
    
  • Readout: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis: Calculate the residual enzyme activity (

    
    ) for each pre-incubation time point.
    
Diagram 2: Experimental Workflow

Workflow Prep 1. Enzyme Activation (with DTT) Desalt 2. Desalting Step (CRITICAL: Remove DTT) Prep->Desalt Prevents inhibitor quenching Incubate 3. Pre-incubation (Enzyme + Inhibitor, 0-60 min) Desalt->Incubate Substrate 4. Add Substrate (Z-Phe-Arg-AMC) Incubate->Substrate Read 5. Kinetic Readout (Fluorescence) Substrate->Read

Caption: Workflow emphasizing the removal of reducing agents prior to inhibitor addition to prevent false negatives.

Data Analysis: Determining

For covalent inhibitors, the


 decreases as pre-incubation time increases. Use the Kitz-Wilson  method:
  • Plot ln(% Residual Activity) vs. Pre-incubation Time for each inhibitor concentration.

  • The slope of these lines is

    
    .
    
  • Plot

    
      vs. [Inhibitor] .
    
  • Fit to the hyperbolic equation:

    
    
    
    • 
      : Maximum rate of inactivation.
      
    • 
      : Concentration at half-maximal inactivation (affinity).
      
    • Ratio

      
      : Second-order rate constant (
      
      
      
      ), the gold standard for comparing covalent inhibitors.

Validation: Mass Spectrometry (Intact Protein)

To definitively prove the covalent mechanism, perform Intact Protein LC-MS.

  • Control: Enzyme + DMSO.

  • Sample: Enzyme + Inhibitor (10x molar excess, incubated 60 min).

  • Expectation:

    • If Disulfide/Ring Opening: Mass shift = +MW (Inhibitor).

    • If Substitution (Cl displacement): Mass shift = +MW (Inhibitor) - MW (HCl).

    • Note: 1,2,4-thiadiazoles often show a mass shift corresponding to the full adduct or a specific fragment depending on the ring-opening mechanics [1].

References

  • Comparison of 1,2,4-Thiadiazole Reactivity: Title: 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.[1] Source: ChemBioChem (2022).[1][2] URL:[Link]

  • Mechanism in Cysteine Proteases (SARS-CoV-2 3CLpro): Title: Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2.[3] Source: European Journal of Medicinal Chemistry (2021). URL:[Link]

  • General Thiadiazole Scaffold Utility: Title: 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases.[3][4][5][6][7][8] Source: Molecules (MDPI). URL:[Link]

  • Theoretical Basis of Inhibition: Title: Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives.[4][7][9] Source: Journal of Molecular Graphics and Modelling. URL:[Link]

Sources

Application Note: In Vitro Profiling of 3-Chloro-5-phenyl-1,2,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The 3-chloro-5-phenyl-1,2,4-thiadiazole scaffold represents a specialized class of heterocyclic electrophiles.[1] Unlike standard non-covalent inhibitors, these derivatives primarily function as covalent modifiers of cysteine residues .[1] The C-3 position, activated by the electron-withdrawing nature of the thiadiazole ring and the chlorine leaving group, serves as a "warhead" susceptible to nucleophilic attack by thiols (R-SH).[1]

This intrinsic reactivity dictates that standard screening protocols must be adapted to account for time-dependent inhibition kinetics (


) and potential off-target thiol scavenging. This guide provides a validated workflow for assessing the chemical reactivity, enzymatic inhibition, and cellular efficacy of these compounds.[1]
Mechanistic Insight

The biological activity typically follows an


 (Nucleophilic Aromatic Substitution) or ring-opening mechanism where a catalytic cysteine (e.g., in Cathepsin B, Transglutaminase, or HDAC8) attacks the C-3 position, displacing the chloride or cleaving the N-S bond.[1]

Mechanism cluster_0 Reactants cluster_1 Interaction cluster_2 Outcome Compound 3-Chloro-5-phenyl- 1,2,4-thiadiazole Complex Reversible Complex (K_I) Compound->Complex Target Protein Target (Cys-SH) Target->Complex TS Transition State (Nucleophilic Attack) Complex->TS k_inact Adduct Covalent Adduct (Inactivated Protein) TS->Adduct Leaving Cl- Release TS->Leaving

Figure 1: Proposed mechanism of covalent inactivation. The electrophilic C-3 center recruits cysteine thiols, leading to irreversible enzyme inhibition.[1]

Compound Handling & Stability

Critical Warning: 3-Chloro-1,2,4-thiadiazoles are reactive electrophiles.[1] They are prone to hydrolysis in basic buffers and can react with thiols in cell culture media (e.g., Glutathione,


-mercaptoethanol).[1]
Solubility & Stock Preparation[1]
  • Solvent: DMSO (Dimethyl sulfoxide) is the required vehicle.

  • Concentration: Prepare 10 mM or 50 mM master stocks.

  • Storage: Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles which introduce moisture, accelerating hydrolysis of the C-Cl bond.[1]

  • Working Solutions: Dilute into aqueous buffer immediately prior to the assay.[1] Do not store aqueous dilutions for >1 hour.

Protocol 1: Chemical Reactivity Validation (Thiol-Trapping Assay)

Purpose: To verify the electrophilic activity of the derivative before biological testing. If the compound does not react with a model thiol (GSH), it is unlikely to act via the proposed covalent mechanism.[1]

Materials
  • Test Compound: 3-Chloro-5-phenyl-1,2,4-thiadiazole derivative (100 µM final).

  • Model Thiol: L-Glutathione (GSH), reduced (1 mM final).

  • Buffer: PBS, pH 7.4 (Avoid Tris/Glycine if possible, though amines are less reactive than thiols).[1]

  • Detection: HPLC-UV or LC-MS.[1]

Workflow
  • Reaction Mix: Prepare a solution containing 100 µM Test Compound and 500 µM GSH in PBS.

  • Control: Prepare 100 µM Test Compound in PBS (no GSH) to monitor hydrolytic stability.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 30, 60, and 120 minutes.

  • Quenching: Stop reaction by adding equal volume of cold Acetonitrile + 0.1% Formic Acid.

  • Analysis: Inject onto C18 HPLC column. Monitor the disappearance of the parent peak and appearance of the Compound-SG adduct.[1]

Acceptance Criteria: A >50% loss of parent compound within 60 minutes in the presence of GSH (with <10% loss in the Control) confirms specific thiol reactivity.

Protocol 2: Enzymatic Inhibition Assay (Cathepsin B Model)

Purpose: 1,2,4-thiadiazoles are validated inhibitors of cysteine proteases.[1] This protocol uses Cathepsin B as a representative target to determine


 and kinetic parameters.
Materials
  • Enzyme: Recombinant Human Cathepsin B (activated).

  • Substrate: Z-Arg-Arg-AMC (Fluorogenic).[1]

  • Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5.[1]

    • Note: Do NOT add DTT/BME to the buffer during the inhibition phase, as they will scavenge the inhibitor.[1]

  • Plate: 96-well black, flat-bottom.[1]

Step-by-Step Procedure
  • Enzyme Activation: Dilute Cathepsin B in Assay Buffer containing 5 mM DTT for 15 min on ice to activate the catalytic cysteine.[1]

  • Desalting (Critical): Pass the activated enzyme through a Zeba Spin Desalting Column (or similar) to remove excess DTT. Failure to remove DTT will result in false negatives as the DTT reacts with the 3-chloro-thiadiazole.[1]

  • Compound Addition:

    • Add 10 µL of Test Compound (serially diluted in DMSO/Buffer) to wells.

    • Add 40 µL of Activated (Desalted) Enzyme.

    • Incubate for 30 minutes at room temperature (Pre-incubation is essential for covalent inhibitors).

  • Reaction Initiation: Add 50 µL of Substrate (Z-Arg-Arg-AMC, 20 µM final).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 45 minutes.

  • Data Processing: Calculate the slope (RFU/min) for the linear portion of the curve.

Data Analysis Table
ParameterFormula/MethodInterpretation
% Inhibition

Screening metric at single concentration.
IC50 4-parameter logistic regressionConcentration for 50% inhibition.
Time-Dependency Compare IC50 at 15 min vs 60 min pre-incubation.If IC50 decreases (potency increases) with time, inhibition is covalent/irreversible.[1]

Protocol 3: Cellular Viability & Selectivity (MTT Assay)

Purpose: To assess the therapeutic window. Since these compounds are alkylating agents, distinguishing between specific target engagement and general cytotoxicity is vital.[1]

Materials
  • Cell Lines: Target cancer line (e.g., MCF-7, A549) vs. Normal fibroblast (e.g., NIH/3T3).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Workflow
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.1 – 100 µM).

    • Note: Ensure media does not contain high levels of free thiols (e.g., avoid fresh Glutamax if possible, or account for it).[1]

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Development: Add MTT solution (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[1]

  • Read: Absorbance at 570 nm.

Selectivity Index (SI):



  • Target: SI > 10 is desired.[1] Low SI (< 2) suggests general toxicity due to non-specific protein alkylation.

Experimental Workflow Diagram

Workflow cluster_chem Phase 1: Chemical Validation cluster_bio Phase 2: Biological Profiling Start Compound Library (3-Cl-5-Ph-1,2,4-TDZ) QC QC: Solubility & Stability (DMSO Stock) Start->QC ChemAssay Thiol Reactivity Assay (GSH Trapping + HPLC) QC->ChemAssay Decision1 Is it Reactive? ChemAssay->Decision1 Decision1->Start No (Resynthesize) EnzAssay Enzyme Inhibition (Cathepsin B / HDAC8) Decision1->EnzAssay Yes CellAssay Cell Viability (MTT / MIC) EnzAssay->CellAssay IC50 < 1 µM Result Lead Candidate Selection (High Potency + High Selectivity) CellAssay->Result

Figure 2: Screening cascade for 1,2,4-thiadiazole derivatives. Chemical validation prevents wasting biological reagents on inactive compounds.[1]

References

  • National Institutes of Health (NIH). (2023). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles as Selective and Efficient Protein Thiol Modifiers. PubMed Central.[1] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2024). Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives. PubMed Central.[1] Retrieved from [Link]

  • MDPI. (2022).[2] Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold (Comparative Analysis). Molecules. Retrieved from [Link]

Sources

Design and Synthesis of Novel 1,2,4-Thiadiazole-Based Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a focal point in the quest for novel therapeutic agents. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the rational design, chemical synthesis, and biological evaluation of novel 1,2,4-thiadiazole derivatives as potential anticancer agents. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and explore the crucial structure-activity relationships that govern the efficacy of these compounds.

Introduction: The Rationale for 1,2,4-Thiadiazoles in Oncology

Cancer remains a formidable global health challenge, necessitating the continuous development of innovative and more effective treatment strategies. Heterocyclic compounds are cornerstones of many approved drugs, and the 1,2,4-thiadiazole ring system has emerged as a particularly promising scaffold in oncology research.[1][2] The mesoionic character of the thiadiazole ring allows these molecules to readily cross cellular membranes, enhancing their bioavailability and interaction with intracellular targets.[3][4] Furthermore, the structural rigidity and defined geometry of the 1,2,4-thiadiazole core provide a robust framework for the strategic placement of various substituents to modulate pharmacological activity and selectivity.

Numerous studies have highlighted the potential of 1,2,4-thiadiazole derivatives to exhibit potent cytotoxic effects against a range of human cancer cell lines, including breast, lung, prostate, and colon cancers.[1][4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt pathway.[6][7][8] This guide aims to equip researchers with the foundational knowledge and practical protocols to explore this promising class of compounds.

Rational Design and Structure-Activity Relationship (SAR)

The design of novel 1,2,4-thiadiazole anticancer agents is a multifactorial process that balances potency, selectivity, and drug-like properties. The core principle lies in the strategic modification of substituents at the C3 and C5 positions of the thiadiazole ring.

Causality in Design:

The choice of substituents is not arbitrary. It is guided by established structure-activity relationships (SAR) and a deep understanding of the target's binding pocket. For instance, the introduction of aromatic or heteroaromatic rings can facilitate π-π stacking interactions with amino acid residues in the active site of a target enzyme. The incorporation of hydrogen bond donors and acceptors can enhance binding affinity and specificity. Lipophilic groups can improve membrane permeability, while polar moieties can increase aqueous solubility.

Key SAR Insights:

The following table summarizes general SAR trends observed for 1,2,4-thiadiazole-based anticancer agents, compiled from various studies.[1][4][9] It is crucial to note that these are general guidelines, and the optimal substitution pattern is often target- and cell line-dependent.

PositionSubstituent TypeGeneral Effect on Anticancer ActivityRationale
C3 Aromatic/Heteroaromatic Rings (e.g., phenyl, pyridyl)Often enhances potency.Can engage in π-π stacking and hydrophobic interactions within the target's binding site.
Electron-withdrawing groups on the aromatic ring (e.g., halogens)Can increase activity.Modulates the electronic properties of the molecule, potentially improving target engagement.
Small alkyl groupsVariable effects, can be beneficial in some cases.Can fill small hydrophobic pockets in the target protein.
C5 Substituted amino groupsA common motif in active compounds.The amino group can act as a key hydrogen bond donor/acceptor.
Aromatic/Heteroaromatic ringsOften contributes to increased potency.Similar to C3, allows for diverse interactions with the target.
Electron-donating groups on the aromatic ring (e.g., methoxy)Can enhance activity.May improve binding affinity through electronic effects.

Synthesis of 1,2,4-Thiadiazole Derivatives: A General Protocol

The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is most commonly achieved through the oxidative cyclization of amidoximes with thioamides or related sulfur-containing compounds.[2][10] The following is a generalized, step-by-step protocol that can be adapted for the synthesis of a variety of 1,2,4-thiadiazole analogs.

Experimental Workflow for Synthesis:

Synthesis Workflow cluster_synthesis Chemical Synthesis start Starting Materials (Amidoxime & Thioamide) reaction Reaction Setup (Solvent, Base) start->reaction 1 cyclization Oxidative Cyclization (e.g., with I2, PIDA) reaction->cyclization 2 workup Aqueous Work-up & Extraction cyclization->workup 3 purification Purification (Column Chromatography) workup->purification 4 characterization Characterization (NMR, MS, HRMS) purification->characterization 5 end Pure 1,2,4-Thiadiazole Derivative characterization->end Final Compound

General workflow for the synthesis of 1,2,4-thiadiazole derivatives.
Protocol: Synthesis of a 3,5-Disubstituted-1,2,4-Thiadiazole

Materials:

  • Substituted amidoxime (1.0 eq)

  • Substituted thioamide (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a solution of the substituted amidoxime (1.0 eq) and substituted thioamide (1.0 eq) in DCM or THF, add pyridine (2.0 eq) at room temperature under a nitrogen atmosphere. Stir the mixture for 10-15 minutes.

  • Oxidative Cyclization: Add iodine (I₂) (1.1 eq) portion-wise to the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for 2-6 hours or until completion.

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. The color of the solution will change from dark brown to colorless.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with DCM (3 x volume).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3,5-disubstituted-1,2,4-thiadiazole.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

In Vitro Anticancer Activity Screening

The initial evaluation of the anticancer potential of newly synthesized 1,2,4-thiadiazole derivatives is typically performed using in vitro cell-based assays. The most common of these is the MTT assay, which measures cell viability.[11][12]

Workflow for In Vitro Screening:

Screening Workflow cluster_screening In Vitro Anticancer Screening cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_treatment Treatment with 1,2,4-Thiadiazole Derivatives cell_seeding->compound_treatment incubation Incubation (e.g., 48-72 hours) compound_treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

A typical workflow for in vitro anticancer drug screening.
Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)[12]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium. Determine the cell concentration using a hemocytometer. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare a series of dilutions of the synthesized 1,2,4-thiadiazole derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals at the bottom. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC₅₀ Values
CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
TDZ-01 8.512.39.8
TDZ-02 2.14.53.2
TDZ-03 > 50> 50> 50
Doxorubicin 0.91.10.8

Elucidating the Mechanism of Action: Targeting the PI3K/Akt Pathway

A crucial step in the development of a novel anticancer agent is understanding its mechanism of action. Several studies have implicated the PI3K/Akt signaling pathway as a key target for thiadiazole derivatives.[6][7][8] This pathway is frequently hyperactivated in various cancers and plays a central role in cell proliferation, survival, and resistance to apoptosis.

Simplified PI3K/Akt Signaling Pathway:

PI3K_Akt_Pathway cluster_pathway Simplified PI3K/Akt Signaling Pathway cluster_downstream Downstream Effects RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Survival Inhibition of Apoptosis (Survival) Akt->Survival Proliferation Cell Proliferation & Growth mTOR->Proliferation TDZ 1,2,4-Thiadiazole Derivative TDZ->Akt Inhibition

Sources

3-Chloro-5-phenyl-1,2,4-thiadiazole in the development of corrosion inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 3-Chloro-5-phenyl-1,2,4-thiadiazole (CPTD) as a Corrosion Inhibitor

Executive Summary

This guide details the protocol for evaluating 3-Chloro-5-phenyl-1,2,4-thiadiazole (CPTD) as a corrosion inhibitor for mild steel in acidic media (1.0 M HCl / 0.5 M H₂SO₄). While 1,2,4-thiadiazole derivatives are established inhibitors due to their sulfur and nitrogen heteroatoms, the specific 3-chloro-5-phenyl substitution pattern offers a unique balance of electronic modulation (via the electron-withdrawing -Cl group) and steric surface coverage (via the -Phenyl group). This protocol provides a standardized workflow for synthesis verification, solubility optimization, and electrochemical validation using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization.

Scientific Rationale & Mechanism

The "Why" Behind the Molecule: The efficacy of organic corrosion inhibitors relies on their ability to adsorb onto the metal surface, blocking active dissolution sites.[1]

  • 1,2,4-Thiadiazole Core: Contains two nitrogen atoms and one sulfur atom. The sulfur atom acts as a soft base, donating lone-pair electrons to the empty d-orbitals of iron (soft acid).

  • 5-Phenyl Substituent: Increases the molecular surface area, enhancing the "blocking effect" (steric hindrance) once adsorbed. It also contributes

    
    -electrons for interaction with the metal surface.
    
  • 3-Chloro Substituent: The chlorine atom is electron-withdrawing (inductive effect, -I). While this reduces the basicity of the ring nitrogens, it introduces a permanent dipole moment, potentially facilitating electrostatic attraction to a charged metal surface (physisorption) before chemisorption occurs.

Mechanistic Pathway (Adsorption Model)

AdsorptionMechanism Molecule 3-Chloro-5-phenyl-1,2,4-thiadiazole (Solution Phase) Diffusion Diffusion to Double Layer Molecule->Diffusion Physisorption Physisorption (Electrostatic Interaction) Diffusion->Physisorption Fast Step Chemisorption Chemisorption (Donor-Acceptor Interactions) Physisorption->Chemisorption Rate Determining Step FilmFormation Protective Monolayer Formation (Blocking Active Sites) Chemisorption->FilmFormation LonePair N/S Lone Pairs -> Fe d-orbitals LonePair->Chemisorption PiSystem Phenyl π-electrons -> Fe Surface PiSystem->Chemisorption Dipole Cl-induced Dipole -> Charged Surface Dipole->Physisorption

Figure 1: Proposed adsorption mechanism of CPTD on mild steel, highlighting the dual contribution of electrostatic (dipole) and orbital (lone pair/ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) interactions.

Pre-Experimental Validation

Before initiating corrosion tests, the inhibitor candidate must be characterized to ensure data integrity.

Chemical Verification
  • Purity:

    
     98% (HPLC/GC). Impurities (especially unreacted sulfur chlorides from synthesis) can act as corrosion accelerators.
    
  • Structure Confirmation:

    
    H-NMR (CDCl
    
    
    
    ) should show aromatic protons (7.4–8.0 ppm). Mass Spectrometry (LC-MS) must confirm the molecular ion peak (
    
    
    ).
Solubility & Solution Preparation

CPTD is lipophilic due to the phenyl and chloro groups. It will likely precipitate in pure aqueous acid.

  • Co-solvent Strategy: Use Ethanol or Acetone (Max 5-10% v/v in final solution).

  • Protocol:

    • Dissolve the required mass of CPTD in the minimum volume of ethanol.

    • Slowly add 1.0 M HCl while sonicating.

    • Control: Prepare a "Blank" solution containing the exact same concentration of ethanol/acid without CPTD to eliminate solvent effects.

Experimental Protocols

Protocol A: Weight Loss Method (Gravimetric)

The gold standard for long-term efficiency.

  • Coupon Preparation:

    • Material: Mild Steel (C1018 or similar). Dimensions:

      
       cm.
      
    • Polishing: Abrade successively with SiC paper (grades 400, 600, 800, 1200).

    • Cleaning: Degrease with acetone, wash with distilled water, dry in warm air, and store in a desiccator.

  • Immersion:

    • Volume: 100 mL per coupon (Surface area to volume ratio

      
       0.2 cm⁻¹).
      
    • Concentration Range: 0 (Blank), 50, 100, 200, 500 ppm (or

      
       to 
      
      
      
      M).
    • Temperature: 303 K (Standard). Repeat at 313, 323, 333 K for thermodynamic calculations.

    • Duration: 24 hours (static conditions).[2]

  • Calculation:

    
    
    Where 
    
    
    
    is weight loss (g),
    
    
    is density (g/cm³),
    
    
    is area (cm²),
    
    
    is time (h).[1][2][3]
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Probes the kinetics of the interface and film resistance.

  • Cell Setup: Three-electrode system.

    • Working Electrode (WE): Mild steel embedded in epoxy (exposed area

      
       1 cm²).
      
    • Counter Electrode (CE): Platinum foil or Graphite rod.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[3]

  • Parameters:

    • OCP: Allow 30 mins for Open Circuit Potential stabilization.

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV AC perturbation.

  • Data Output: Nyquist Plot (Semi-circle diameter indicates Charge Transfer Resistance,

    
    ).
    
  • Validation: The

    
     should increase with inhibitor concentration.[4][5]
    
Protocol C: Potentiodynamic Polarization (Tafel)

Determines anodic/cathodic slopes and corrosion current density (


).
  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (slow scan minimizes capacitive charging currents).

  • Analysis: Extrapolate linear Tafel regions to intersection.

    • If shift in

      
       mV, it is an Anodic/Cathodic inhibitor.
      
    • If shift in

      
       mV, it is a Mixed-type inhibitor (Typical for thiadiazoles).
      

Data Analysis & Visualization

Summary of Expected Results
ParameterSymbolTrend with CPTD Conc.[5][6]Physical Meaning
Corrosion Current

Decreases Slower dissolution rate.
Charge Transfer Res.

Increases Barrier film formation.
Double Layer Cap.

Decreases Replacement of water by organic molecules at interface.
Inhibition Efficiency

Increases Percentage protection.
Adsorption Isotherm Validation

To confirm the mechanism, fit the surface coverage (


) data to the Langmuir Isotherm :


  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Linearity (

    
    ):  Confirms monolayer adsorption.
    
  • Slope: Should be close to 1.

  • Calculate

    
    : 
    
    
    
    
    • 
       kJ/mol: Physisorption.
      
    • 
       kJ/mol: Chemisorption.
      
    • Expected for CPTD: -30 to -35 kJ/mol (Mixed mode).

Safety & Handling

  • Toxicity: 1,2,4-Thiadiazoles can be biologically active. Handle as a potential skin sensitizer and toxicant.

  • Acid Handling: 1 M HCl is corrosive.[7] Use fume hoods and nitrile gloves.

  • Waste: Solutions containing CPTD must be disposed of as halogenated organic waste , not down the drain.

References

  • Al-Baghdadi, S. B., et al. (2016).[4] "Thiadiazole as a potential corrosion inhibitor for mild steel in 1 M HCl."[7][4] Journal of Advanced Electrochemistry. Link

  • Bentiss, F., et al. (2000). "Corrosion inhibition of mild steel in acid media by some 1,3,4-thiadiazole derivatives."[1][7][5][8] Journal of Applied Electrochemistry. Link

  • Quraishi, M. A., et al. (2010). "Thiadiazoles as Corrosion Inhibitors for Mild Steel in Acidic Solution." International Journal of Electrochemical Science. Link

  • Sigma-Aldrich. "3-Chloro-5-phenyl-1,2,4-thiadiazole Product Specification." Link

  • BenchChem. "General protocols for weight loss and electrochemical corrosion testing." Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-5-phenyl-1,2,4-thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TDZ-CL-003 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 3-Chloro-5-phenyl-1,2,4-thiadiazole is a critical step in developing bioactive scaffolds, particularly for metalloenzyme inhibitors and GPCR ligands. However, users frequently report yields stalling at 40–50% due to two main factors: diazonium instability (in Sandmeyer routes) or incomplete chlorination (in POCl3 routes).

This guide provides field-proven protocols to elevate yields to the 75–85% range . We focus on the two most robust synthetic pathways:

  • Route A (The Sandmeyer): Diazotization of 3-amino-5-phenyl-1,2,4-thiadiazole.

  • Route B (Dehydroxychlorination): Chlorination of 3-hydroxy-5-phenyl-1,2,4-thiadiazole (3-oxo tautomer).

Module 1: The Sandmeyer Route (From 3-Amino)

The Challenge: The 1,2,4-thiadiazole ring is electron-deficient. This destabilizes the intermediate diazonium salt, making it highly susceptible to hydrolysis (reverting to the 3-hydroxy byproduct) before the chloride can displace it.

Optimized Protocol: The "Anhydrous" Modification

Standard aqueous NaNO2/HCl often fails to exceed 50% yield. Switch to this anhydrous organic nitrite method.

Reagents:

  • Substrate: 3-Amino-5-phenyl-1,2,4-thiadiazole (1.0 eq)

  • Nitrosating Agent: tert-Butyl nitrite (t-BuONO) (1.5 eq)

  • Chlorine Source/Catalyst: Copper(II) Chloride (CuCl2) (1.2 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Dissolution: Dissolve CuCl2 and t-BuONO in anhydrous MeCN at room temperature.

  • Addition: Add the 3-amino substrate portion-wise. Crucial: Do not add the nitrite to the amine; add the amine to the nitrosating mixture to ensure immediate reaction.

  • Temperature: Heat to 60–65°C. Nitrogen gas evolution should be vigorous.

  • Workup: Quench with 20% HCl (aq). Extract with EtOAc.

Troubleshooting & FAQs

Q1: I see a major spot on TLC that isn't my product or starting material. What is it?

A: It is likely 3-hydroxy-5-phenyl-1,2,4-thiadiazole .

  • Cause: Water entered the reaction, attacking the diazonium species.

  • Fix: Ensure MeCN is dried over molecular sieves. Switch from CuCl (Cuprous) to CuCl2 (Cupric) to facilitate a radical-ligand transfer mechanism which is faster than the ionic displacement in this specific ring system.

Q2: My reaction turns into a black tar.

A: This indicates radical polymerization or decomposition.

  • Fix: Lower the temperature to 50°C and add the amine slower. The exotherm from N2 release can runaway, destroying the ring.

Module 2: The Dehydroxychlorination Route (From 3-Hydroxy/Oxo)

The Challenge: The starting material exists primarily as the 1,2,4-thiadiazol-3(2H)-one tautomer. The carbonyl-like oxygen is stable and difficult to displace without activation.

Optimized Protocol: The "Super-Activated" Vilsmeier Condition

Neat POCl3 is often insufficient. You must use a base catalyst.

Reagents:

  • Substrate: 3-Hydroxy-5-phenyl-1,2,4-thiadiazole (1.0 eq)

  • Reagent: POCl3 (5.0 eq - acts as solvent)

  • Catalyst: Pyridine (1.0 eq) OR N,N-Dimethylaniline (catalytic)

  • Booster: Phosphorus Pentachloride (PCl5) (1.0 eq)

Step-by-Step Workflow:

  • Mix: Combine substrate, PCl5, and POCl3.[1]

  • Catalyze: Add Pyridine dropwise at 0°C (exothermic).

  • Reflux: Heat to 100–110°C for 4–6 hours.

  • Quench (The Danger Zone): Pour the reaction mixture onto crushed ice/water with vigorous stirring. Do not pour water into the reaction.

Troubleshooting & FAQs

Q1: The reaction solidifies and stops stirring.

A: You are forming phosphoryl aggregates .

  • Fix: Increase POCl3 volume or add a co-solvent like Chlorobenzene. Chlorobenzene allows higher reflux temperatures (132°C) which can drive stubborn substrates to completion.

Q2: Yield is low after workup, despite good conversion on TLC.

A: You likely hydrolyzed the product during the quench.

  • Mechanism: The 3-chloro group on a thiadiazole is activated; it can be hydrolyzed back to the hydroxy starting material if the quench is too hot or too acidic for too long.

  • Fix: Neutralize the quench mixture immediately with NaHCO3 to pH 7. Extract rapidly into DCM.

Module 3: Comparative Data & Decision Matrix

Use this table to select the correct route for your available starting materials.

ParameterRoute A: Sandmeyer (Anhydrous)Route B: POCl3 Chlorination
Precursor 3-Amino-5-phenyl-1,2,4-thiadiazole3-Hydroxy-5-phenyl-1,2,4-thiadiazole
Typical Yield 70–85%80–92%
Reaction Time 1–2 Hours4–8 Hours
Key Hazard Diazonium explosion risk (low)Violent POCl3 quench
Purity Profile High (Chromatography usually needed)Very High (Crystallization often sufficient)
Best For Small scale (<5g)Large scale (>10g)

Module 4: Mechanism & Failure Analysis (Visualization)

The following diagram illustrates the critical failure points in the Sandmeyer route, specifically where moisture leads to the "Hydrolysis Dead-End."

SandmeyerFailure cluster_0 CRITICAL CONTROL POINT Start 3-Amino-5-phenyl- 1,2,4-thiadiazole Diazonium Diazonium Intermediate [R-N2]+ Start->Diazonium t-BuONO CuCl2 Product 3-Chloro-5-phenyl- 1,2,4-thiadiazole Diazonium->Product Cu-Cl transfer (Anhydrous) Fail 3-Hydroxy Byproduct (Dead End) Diazonium->Fail H2O Attack (Moisture present)

Figure 1: Mechanistic pathway showing the competition between successful chlorination and hydrolysis. Moisture control at the diazonium stage is the single biggest determinant of yield.

References

  • General Synthesis of 1,2,4-Thiadiazoles: Goerdeler, J. et al. "Über 1,2,4-Thiadiazole." Chemische Berichte, 1956.[2] (Foundational work on the synthesis of the ring system).

  • Sandmeyer Optimization (Anhydrous): Doyle, M. P. et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 1977. Link

  • Reactivity of 3-Chloro-thiadiazoles: "3-Chloro-5-Substituted-1,2,4-Thiadiazoles as Selective Protein Thiol Modifiers." ChemBioChem, 2022. (Demonstrates stability and synthesis via oxidative cyclization). Link

  • POCl3 Chlorination Protocols: "Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives." US Patent 3564000A. (Analogous chemistry for chlorinating hydroxy-thiadiazoles). Link

  • Sandmeyer Review: "Recent trends in the chemistry of Sandmeyer reaction: a review." Molecular Diversity, 2022. Link

Sources

Technical Support Center: Purification of 3-Chloro-5-phenyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Chloro-5-phenyl-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of this compound. As a Senior Application Scientist, I have synthesized information from established chemical principles and available literature on related compounds to provide you with a practical and scientifically sound resource.

I. Introduction to the Purification of 3-Chloro-5-phenyl-1,2,4-thiadiazole

3-Chloro-5-phenyl-1,2,4-thiadiazole is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The purity of this compound is critical for accurate biological testing and downstream applications. The synthesis of 3-chloro-5-substituted-1,2,4-thiadiazoles often involves the oxidative cyclization of precursors, which can lead to various impurities.[1] This guide will address common challenges encountered during the purification of the target molecule and provide systematic approaches to overcome them.

II. Troubleshooting Guide

This section is designed to address specific issues you may encounter during the purification of 3-Chloro-5-phenyl-1,2,4-thiadiazole.

Recrystallization Issues

Question 1: My 3-Chloro-5-phenyl-1,2,4-thiadiazole oils out during recrystallization. What should I do?

Answer:

"Oiling out," where the compound separates as a liquid rather than forming crystals, is a common issue in recrystallization. It typically occurs when the solute is highly impure or the solvent is not ideal.

Causality:

  • High Impurity Load: Impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.

  • Solvent Choice: The solvent may be too good at dissolving the compound even at lower temperatures, or the boiling point of the solvent may be higher than the melting point of your impure compound.

  • Cooling Rate: Cooling the solution too rapidly can prevent the molecules from arranging themselves into a crystal lattice, favoring the formation of an amorphous oil.

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

  • Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid 3-Chloro-5-phenyl-1,2,4-thiadiazole, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent System Modification: If the above steps fail, you may need to reconsider your solvent system. Try a solvent pair where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve your compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

Question 2: I have low recovery after recrystallization. How can I improve my yield?

Answer:

Low recovery is a frequent challenge in recrystallization. It's important to strike a balance between purity and yield.

Causality:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures.

  • Premature Crystallization: If the compound crystallizes in the hot filtration step, you will lose a substantial amount of product.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent premature crystallization.

  • Cooling to Low Temperature: After slow cooling to room temperature, place your flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Ice-Cold Wash: Wash your collected crystals with a minimal amount of ice-cold recrystallization solvent.

  • Second Crop: The filtrate (the liquid remaining after you've collected your crystals) still contains some of your dissolved product. You can often obtain a "second crop" of crystals by concentrating the filtrate by boiling off some of the solvent and re-cooling. Be aware that the second crop may be less pure than the first.

Chromatography Issues

Question 3: My compound is not separating from an impurity on a silica gel column. What can I do?

Answer:

Co-elution of your target compound with an impurity is a common chromatographic challenge.

Causality:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal to achieve differential migration of your compound and the impurity on the silica gel.

  • Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation.

  • Poor Column Packing: An improperly packed column with channels or cracks will result in a non-uniform solvent front and poor separation.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: Thin-layer chromatography (TLC) is your best tool for optimizing the separation. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.3 and shows good separation from the impurity. A common solvent system for related thiadiazoles is a mixture of hexane and chloroform.[1]

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, consider using a solvent gradient. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar impurities and then your compound of interest.

  • Check Column Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel used.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.

III. Frequently Asked Questions (FAQs)

Question 1: What is the recommended starting point for purifying crude 3-Chloro-5-phenyl-1,2,4-thiadiazole?

Answer:

A two-step purification process is generally recommended:

  • Column Chromatography: For the initial bulk purification to remove major impurities, column chromatography on silica gel is effective. Based on related compounds, a good starting eluent system to try is a mixture of hexane and chloroform.[1] You should optimize the ratio using TLC to achieve good separation.

  • Recrystallization: Following column chromatography, recrystallization can be used to achieve high purity. Based on the structure of 3-Chloro-5-phenyl-1,2,4-thiadiazole, which has aromatic character and a polarizable chloro-substituent, you could explore the following solvents for recrystallization:

    • Ethanol or Methanol: Often good choices for compounds of moderate polarity.

    • Ethyl Acetate/Hexane: A solvent pair that can be effective if single solvents do not work well.

    • Chloroform/Hexane: Another potential solvent pair to investigate.

Question 2: What are the likely impurities in a synthesis of 3-Chloro-5-phenyl-1,2,4-thiadiazole?

Answer:

The impurities will depend on the synthetic route. A common synthesis involves the reaction of benzamidine hydrochloride with perchloromethyl mercaptan.[2] In this case, potential impurities could include:

  • Unreacted Starting Materials: Benzamidine hydrochloride and perchloromethyl mercaptan.

  • Reaction Byproducts: Depending on the reaction conditions, side reactions can occur.

  • Reagents: Residual reagents from the workup, such as acids or bases.

Another route involves the oxidative cyclization of a precursor with a chlorinating agent like sulfuryl chloride.[1] In this case, impurities could include:

  • Unreacted Precursor: The starting thiourea or related intermediate.

  • Over-oxidation Products: If the reaction is not carefully controlled, oxidation of other parts of the molecule could occur.

  • Hydrolysis Products: The chloro-group on the thiadiazole ring can be susceptible to hydrolysis.

Question 3: What are the expected spectral characteristics of pure 3-Chloro-5-phenyl-1,2,4-thiadiazole?

Answer:

1H NMR (in CDCl3 or DMSO-d6):

  • You would expect to see signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the phenyl ring. The integration of these signals should correspond to 5 protons. The splitting pattern will depend on the substitution pattern of the phenyl ring, but for an unsubstituted phenyl group, you would likely see a multiplet.

13C NMR (in CDCl3 or DMSO-d6):

  • You would expect to see signals for the two carbons of the thiadiazole ring, likely in the range of 150-170 ppm.

  • You would also see signals for the carbons of the phenyl ring in the aromatic region (approximately 120-140 ppm).

FT-IR (as KBr pellet or thin film):

  • C=N stretching: Look for a characteristic peak for the C=N bond in the thiadiazole ring, typically in the region of 1500-1650 cm-1.

  • Aromatic C-H stretching: Above 3000 cm-1.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm-1 region.

  • C-Cl stretching: A peak in the fingerprint region, typically between 600-800 cm-1.

Mass Spectrometry (EI or ESI):

  • Molecular Ion Peak (M+): The molecular weight of C8H5ClN2S is approximately 196.6 g/mol . You should look for a molecular ion peak at m/z 196. Due to the presence of chlorine, you will also see an M+2 peak at m/z 198 with an intensity of about one-third of the M+ peak, which is a characteristic isotopic signature for a single chlorine atom.[9]

  • Fragmentation: Common fragmentation patterns for phenyl-substituted heterocycles involve the loss of the phenyl group (C6H5, 77 mass units) or fragments from the thiadiazole ring.[10][11]

Question 4: What are the safety precautions I should take when handling 3-Chloro-5-phenyl-1,2,4-thiadiazole?

Answer:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Handling: Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

IV. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of 3-Chloro-5-phenyl-1,2,4-thiadiazole.

PurificationWorkflow Crude Crude Product TLC TLC Analysis (e.g., Hexane:Chloroform) Crude->TLC Optimize Separation Column Column Chromatography (Silica Gel) Crude->Column Load Crude Material TLC->Column Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate_1 Evaporate Solvent Combine->Evaporate_1 Recrystallize Recrystallization (e.g., Ethanol or EtOAc/Hexane) Evaporate_1->Recrystallize Filter Filter and Wash (Ice-cold solvent) Recrystallize->Filter Dry Dry Pure Product Filter->Dry Pure Pure 3-Chloro-5-phenyl- 1,2,4-thiadiazole Dry->Pure Characterize Characterization (NMR, MS, IR, MP) Pure->Characterize

Caption: A typical purification workflow for 3-Chloro-5-phenyl-1,2,4-thiadiazole.

V. Logical Troubleshooting Flowchart

This flowchart provides a systematic approach to troubleshooting common purification problems.

Troubleshooting start Purification Problem is_recrys Recrystallization Issue? start->is_recrys is_chrom Chromatography Issue? start->is_chrom oiling_out Oiling Out is_recrys->oiling_out Yes low_yield Low Yield is_recrys->low_yield No poor_sep Poor Separation is_chrom->poor_sep Yes solve_oil 1. Add more solvent 2. Slow cooling 3. Scratch/Seed 4. Change solvent system oiling_out->solve_oil solve_yield 1. Minimize solvent 2. Hot filtration 3. Ice-cold wash 4. Collect 2nd crop low_yield->solve_yield solve_sep 1. Optimize eluent with TLC 2. Use gradient elution 3. Check column loading 4. Repack column poor_sep->solve_sep

Caption: A logical flowchart for troubleshooting common purification issues.

VI. References

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(10):1000-1011. (No direct URL available)

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules. 2021;26(23):7233. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (Project Report). Jadavpur University. (No direct URL available)

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute. 2018;20(1):327-340. [Link]

  • US Patent 3,391,152 - Methods of preparing thiadiazoles.

  • US Patent 3,564,000 - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.

  • US Patent 3,979,403 - Process for the preparation of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole.

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. (No direct URL available)

  • 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem. 2017;18(16):1605-1610. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (Project Report). Jadavpur University. (No direct URL available)

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society. 2022;19:5025–5039. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. 2014; 4(4): 853-861. [Link]

  • Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry. 2017;31(2):185-192. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem. 2017;18(16):1605-1610. [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules. 2021;26(23):7233. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014; 4(4): 92-99. [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Medicinal Chemistry. 2023;14(6):1114-1133. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (No direct URL available)

  • Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. International Journal of Chemtech Applications. 2015;4(1):26-34. [Link]

  • US Patent 3,391,152 - Methods of preparing thiadiazoles.

  • Synthesis of Some New 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. Indian Journal of Pharmaceutical Sciences. 2011;73(1):113-116. [Link]

Sources

Overcoming poor solubility of 3-Chloro-5-phenyl-1,2,4-thiadiazole in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Chloro-5-phenyl-1,2,4-thiadiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of this compound's poor aqueous solubility in various experimental assays. Our goal is to provide you with scientifically-grounded, practical solutions to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation of 3-Chloro-5-phenyl-1,2,4-thiadiazole in my aqueous assay buffer. What is the most likely cause?

A1: This is a common issue stemming from the compound's low aqueous solubility. When a concentrated stock solution (likely in a solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out if its concentration exceeds its solubility limit in the final assay medium. Substitutions on the phenyl ring of 1,2,4-thiadiazole derivatives are known to significantly decrease their solubility.[1]

Q2: What is the recommended starting solvent for preparing a stock solution of 3-Chloro-5-phenyl-1,2,4-thiadiazole?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution. It is a powerful aprotic solvent capable of dissolving many poorly soluble compounds. However, it's crucial to be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity.

Q3: Can I use ethanol to dissolve the compound?

A3: Ethanol can be used, but it is generally less effective than DMSO for highly insoluble compounds. If your experimental system is intolerant to DMSO, ethanol is a viable alternative, but you may be limited to a lower stock concentration.

Q4: How can I determine the maximum tolerated concentration of my chosen solvent in my specific assay?

A4: It is essential to perform a vehicle control experiment. In this, you would treat your cells or assay system with the same concentrations of the solvent (e.g., DMSO) that will be present in your experimental conditions, but without the compound. This will allow you to identify the highest solvent concentration that does not independently affect your assay's outcome.

In-Depth Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution

This is one of the most frequent challenges encountered. The key is to maintain the compound in a soluble state when transitioning from a high-concentration organic stock to a low-concentration aqueous environment.

The goal is to find a solvent system that is compatible with your assay and effectively solubilizes the compound at the desired final concentration.

dot graph TD{ A[Start: Prepare high-concentration stock in 100% DMSO] --> B{Initial Dilution Test}; B --> C{Observe for Precipitation}; C -->|No Precipitation| D[Proceed with Assay]; C -->|Precipitation Occurs| E{Troubleshooting Strategies}; subgraph E [Troubleshooting Strategies] direction LR F[Reduce Final Concentration] --> G[Use of Co-solvents]; G --> H[Employ Surfactants]; H --> I[Utilize Cyclodextrins]; end E --> J[Re-evaluate Assay Parameters]; }

  • Caption: Workflow for addressing compound precipitation.

Experimental Protocol: Co-Solvent Screening

  • Prepare a 10 mM stock solution of 3-Chloro-5-phenyl-1,2,4-thiadiazole in 100% DMSO.

  • Prepare a series of intermediate dilutions of the stock solution in various co-solvents such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or ethanol.[2]

  • Dilute the intermediate solutions into your final aqueous assay buffer to achieve the desired working concentration.

  • Visually inspect for any precipitation immediately after dilution and after a relevant incubation period (e.g., 1-2 hours) at the assay temperature.

  • Run a vehicle control for each co-solvent to ensure it does not interfere with the assay.

Co-SolventRecommended Starting Concentration in Final Assay VolumeKey Considerations
DMSO < 0.5% (v/v)Can be toxic to cells at higher concentrations. Always run a vehicle control.
Ethanol < 1% (v/v)Generally less toxic than DMSO but also a weaker solvent for highly insoluble compounds.
PEG 400 1-5% (v/v)A good option for increasing solubility and is generally well-tolerated in many cell-based assays.[2]
PVP 0.5-2% (w/v)Can act as both a co-solvent and a complexing agent to enhance solubility.[2]
Issue 2: Low or Inconsistent Bioactivity in Cell-Based Assays

Poor solubility can lead to an underestimation of a compound's true potency, as the actual concentration of the dissolved (and therefore active) compound is lower than the nominal concentration.

Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

Experimental Protocol: Surfactant-Based Solubilization

  • Select a biocompatible surfactant. Polysorbates (e.g., Tween® 80) or poloxamers (e.g., Pluronic® F-127) are common choices.[2][3]

  • Prepare your assay buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

  • Add the DMSO stock solution of 3-Chloro-5-phenyl-1,2,4-thiadiazole to the surfactant-containing buffer with gentle vortexing.

  • Equilibrate the solution for a short period before adding it to your assay system.

SurfactantRecommended Starting ConcentrationMechanism of Action
Tween® 80 0.01 - 0.1% (v/v)Forms micelles to encapsulate the compound, increasing its solubility.[3]
Pluronic® F-127 0.1 - 1% (w/v)Acts as a solubilizing agent by inserting the compound into its micelles.[2]

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[4][5] For 1,2,4-thiadiazole derivatives, hydroxypropyl-β-cyclodextrin has been shown to be effective.[6]

dot graph TD { A[Poorly Soluble Compound 3-Chloro-5-phenyl-1,2,4-thiadiazole] -- Encapsulation --> B((Cyclodextrin)); B -- Forms --> C[Inclusion Complex]; C -- Results in --> D{Increased Aqueous Solubility}; }

  • Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer. A starting concentration of 1-5% (w/v) is recommended.

  • Slowly add the DMSO stock solution of 3-Chloro-5-phenyl-1,2,4-thiadiazole to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate for at least 30 minutes to facilitate the formation of the inclusion complex.

  • As with other methods, perform a vehicle control with the HP-β-CD solution to rule out any effects of the excipient itself.

The stability of these complexes can be influenced by pH, with some studies on 1,2,4-thiadiazole derivatives showing higher stability in acidic conditions (pH 1.2) compared to slightly alkaline solutions (pH 7.4).[4] Therefore, consider the pH of your assay buffer when using this method.

Issue 3: Inconsistent Results in High-Throughput Screening (HTS)

In HTS, the small volumes and rapid dilutions can exacerbate solubility issues, leading to high variability and false negatives.

Before commencing a large-scale screen, it is advisable to perform a miniaturized solubility assessment to identify a suitable formulation.[7]

Experimental Protocol: High-Throughput Solubility Screening

  • Use a 96- or 384-well plate format.

  • In each well, add your assay buffer containing different potential solubilizers (co-solvents, surfactants, cyclodextrins) at various concentrations.

  • Add a consistent amount of the concentrated DMSO stock of 3-Chloro-5-phenyl-1,2,4-thiadiazole to each well.

  • Incubate the plate under your assay conditions.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm). Lower turbidity indicates better solubility.

This approach allows for the rapid screening of multiple formulation conditions to identify the optimal one for your HTS campaign.[7]

Final Recommendations

There is no single solution for overcoming the poor solubility of 3-Chloro-5-phenyl-1,2,4-thiadiazole. A systematic, empirical approach is the most effective strategy. We recommend starting with a co-solvent screening, and if necessary, progressing to the use of surfactants or cyclodextrins. Always validate your chosen solubilization method with appropriate vehicle controls to ensure that the excipients do not interfere with your assay. By carefully considering the physicochemical properties of your compound and the requirements of your experimental system, you can develop a robust protocol that yields reliable and reproducible data.

References

  • Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. ACS Biomaterials Science & Engineering. Available from: [Link]

  • Selective Interactions of Cyclodextrins with Isomeric 1,2,4-Thiadiazole Derivatives Displaying Pharmacological Activity: Spectroscopy Study. ResearchGate. Available from: [Link]

  • Complex formation of cyclodextrins with some pharmacologically active 1,2,4-thiadiazole derivatives: Thermodynamics and binding mode. ResearchGate. Available from: [Link]

  • The effect of different polymers on the solubility, permeability and distribution of poor soluble 1,2,4-thiadiazole derivative. ResearchGate. Available from: [Link]

  • Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. PubMed. Available from: [Link]

  • Combining high-throughput ASD screening with the rDCS to streamline development of poorly soluble drugs. PubMed. Available from: [Link]

  • The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. Available from: [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. MDPI. Available from: [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC. Available from: [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Xtalks. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

Sources

Validation & Comparative

In Vivo Efficacy of Thiadiazole-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The thiadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the in vivo anticancer efficacy of distinct classes of thiadiazole-based compounds, offering researchers critical insights and detailed experimental data to inform future drug development efforts. While the specific 3-Chloro-5-phenyl-1,2,4-thiadiazole core has limited published in vivo efficacy data, this guide will delve into the performance of structurally related 1,2,3-thiadiazole and fused 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives, for which robust preclinical data in xenograft models are available.

D-Ring Fused 1,2,3-Thiadiazole Steroidal Derivatives: Potency in Breast Cancer Models

A novel class of D-ring fused 1,2,3-thiadiazole derivatives of dehydroepiandrosterone (DHEA) has demonstrated significant antitumor activity. Notably, compound 25 has emerged as a lead candidate from this series, exhibiting potent efficacy in a T47D human breast cancer xenograft model.[1]

In Vivo Performance of Compound 25

In a preclinical study, the in vivo antitumor effect of compound 25 was evaluated in nude mice bearing T47D tumors. The study revealed a significant, dose-dependent inhibition of tumor growth.[1] When compared to the standard chemotherapeutic agent Adriamycin (ADM), compound 25 showed a remarkable therapeutic window, being highly effective against tumor cells while displaying low toxicity towards normal human fibroblasts.[1]

CompoundAnimal ModelCell LineDosing RegimenTumor Growth InhibitionComparatorComparator TGI
Compound 25 Nude MiceT47D (Breast)20 mg/kg, i.p., dailySignificant reduction in tumor volume and weightAdriamycin (ADM)Not explicitly quantified in the abstract, but compound 25's efficacy was highlighted as significant.

Table 1: In Vivo Efficacy of D-Ring Fused 1,2,3-Thiadiazole Derivative (Compound 25)

Experimental Protocol: T47D Xenograft Model

The selection of an appropriate animal model and a well-defined protocol is paramount for obtaining reproducible and translatable in vivo data. The T47D xenograft model is a widely accepted standard for evaluating therapies for estrogen receptor-positive (ER+) breast cancer.[2][3][4]

Step-by-Step Methodology:

  • Cell Culture: T47D human breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. These mice are immunocompromised, allowing for the growth of human-derived tumors.

  • Tumor Implantation: A suspension of 5 x 10^6 T47D cells in 100 µL of Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored every other day using a caliper, with the volume calculated using the formula: (length × width²) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • Test Compound (Compound 25): Administered intraperitoneally (i.p.) at a dose of 20 mg/kg daily.

    • Comparator (Adriamycin): Administered intravenously (i.v.) at a clinically relevant dose.

    • Control Group: Receives the vehicle used to dissolve the compounds.

  • Endpoint Analysis: After a defined treatment period (e.g., 21 days), mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage of the control group's tumor growth.

Caption: Workflow for the T47D breast cancer xenograft model.

Fused 1,2,4-Triazolo-[3,4-b]-1,3,4-Thiadiazoles: Efficacy in Colon Cancer Models

A series of 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles has been synthesized and evaluated for their anticancer properties. Among these, compounds KA25 , KA26 , and KA39 have shown promising in vivo efficacy in a human colon tumor xenograft model.[5][6]

In Vivo Performance of KA-Series Compounds

The antitumor activity of these compounds was assessed in CB17 severe combined immunodeficient (SCID) mice bearing HT-29 human colon adenocarcinoma xenografts.[5][6] The study demonstrated that these derivatives significantly inhibit tumor growth.[5][6] The standard chemotherapeutic agent for colorectal cancer, 5-Fluorouracil (5-FU), serves as a relevant comparator for this model.[7][8][9]

CompoundAnimal ModelCell LineDosing RegimenTumor Growth InhibitionComparatorComparator TGI
KA25 SCID MiceHT-29 (Colon)15 mg/kg, i.p., every 3 daysSignificant reduction in tumor volume5-Fluorouracil (5-FU)Data for direct comparison in the same study is not provided in the abstract, but 5-FU is a standard of care.
KA26 SCID MiceHT-29 (Colon)15 mg/kg, i.p., every 3 daysSignificant reduction in tumor volume5-Fluorouracil (5-FU)Data for direct comparison in the same study is not provided in the abstract.
KA39 SCID MiceHT-29 (Colon)15 mg/kg, i.p., every 3 daysMost potent of the series, significant reduction in tumor volume5-Fluorouracil (5-FU)Data for direct comparison in the same study is not provided in the abstract.

Table 2: In Vivo Efficacy of 1,2,4-Triazolo-[3,4-b]-1,3,4-Thiadiazole Derivatives

Experimental Protocol: HT-29 Xenograft Model

The HT-29 xenograft model is a robust and widely used platform for evaluating the efficacy of novel therapeutics against colorectal cancer.[7][8][9]

Step-by-Step Methodology:

  • Cell Culture: HT-29 human colon adenocarcinoma cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Animal Model: CB17 severe combined immunodeficient (SCID) mice (6-8 weeks old) are utilized.

  • Tumor Implantation: 1 x 10^7 HT-29 cells in 100 µL of serum-free medium are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated.

  • Treatment Initiation: When tumors reach a mean volume of approximately 100 mm³, mice are randomly assigned to treatment and control cohorts.

  • Drug Administration:

    • Test Compounds (KA25, KA26, KA39): Administered intraperitoneally (i.p.) at a dose of 15 mg/kg every three days.

    • Comparator (5-Fluorouracil): Typically administered intraperitoneally at a clinically relevant dose and schedule.

    • Control Group: Receives the vehicle.

  • Endpoint Analysis: The study continues for a predetermined period (e.g., 28 days), after which tumors are excised and weighed. Tumor growth inhibition is calculated relative to the control group.

Caption: Workflow for the HT-29 colon cancer xenograft model.

Mechanistic Insights and Signaling Pathways

The anticancer activity of these thiadiazole derivatives is attributed to their interaction with key cellular pathways.

  • D-ring fused 1,2,3-thiadiazole derivative (Compound 25): The primary mechanism of action for compound 25 involves the induction of apoptosis.[1]

  • 1,2,4-Triazolo-[3,4-b]-1,3,4-thiadiazole derivatives (KA-Series): These compounds have been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.[5][6] Specifically, they inhibit the phosphorylation of Akt, leading to downstream effects that promote apoptosis and inhibit cell growth.[5][6]

Signaling_Pathways cluster_KA_Series KA-Series Compounds cluster_Compound25 Compound 25 KA_Compounds KA25, KA26, KA39 PI3K PI3K KA_Compounds->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Compound_25 Compound 25 Apoptosis_Pathway Apoptotic Pathway Compound_25->Apoptosis_Pathway Induces

Caption: Proposed mechanisms of action for thiadiazole derivatives.

Conclusion and Future Directions

The in vivo data presented in this guide underscore the potential of thiadiazole-based compounds as effective anticancer agents. The D-ring fused 1,2,3-thiadiazole derivative, compound 25, demonstrates significant promise in breast cancer models, while the 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives, particularly KA39, show robust activity in colon cancer xenografts.

Future research should focus on:

  • Optimizing the 3-Chloro-5-phenyl-1,2,4-thiadiazole scaffold: Structure-activity relationship (SAR) studies are needed to enhance potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Detailed PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and to establish optimal dosing regimens.

  • Combination Therapies: Investigating the synergistic effects of these thiadiazole derivatives with existing chemotherapies or targeted agents could lead to more effective treatment strategies.

This comparative guide provides a solid foundation for researchers to build upon in the quest for novel and more effective cancer therapeutics based on the versatile thiadiazole core.

References

  • Trafalis DT, Sagredou S, Dalezis P, Voura M, Fountoulaki S, Nikoleousakos N, Almpanakis K, Deligiorgi MV, Sarli V. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Pharmaceutics. 2021; 13(4):493. [Link]

  • Szeliga, M., & Kubiński, K. (2020). Thiadiazole derivatives as anticancer agents. Future Medicinal Chemistry, 12(13), 1235-1254. [Link]

  • El-Masry, R. M., Essa, B. M., Selim, A. A., El-Emam, S. Z., Mohamed, K. O., Sakr, T. M., Kadry, H. H., Taher, A. T., & Abou-Seri, S. M. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals (Basel, Switzerland), 15(12), 1476. [Link]

  • El-Masry, R. M., Essa, B. M., Selim, A. A., El-Emam, S. Z., Mohamed, K. O., Sakr, T. M., Kadry, H. H., Taher, A. T., & Abou-Seri, S. M. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. [Link]

  • Trafalis, D. T., Sagredou, S., Dalezis, P., Voura, M., Fountoulaki, S., Nikoleousakos, N., Almpanakis, K., Deligiorgi, M. V., & Sarli, V. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Pharmaceutics, 13(4), 493. [Link]

  • Altogen Labs. (n.d.). HT29 Xenograft Model. Retrieved from [Link]

  • El-Sayed, W. M., El-Tanbouly, D. M., Al-Abd, A. M., El-Sayed, A. M., & El-Mallah, A. (2021). In Vivo and In Vitro Enhanced Tumoricidal Effects of Metformin, Active Vitamin D3, and 5-Fluorouracil Triple Therapy against Colon Cancer by Modulating the PI3K/Akt/PTEN/mTOR Network. Cancers, 13(16), 4078. [Link]

  • Gao, H., Liu, X., Tang, D., Li, Y., & Li, J. (2016). Synthesis and biological evaluation of D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivatives as antitumor agents. European journal of medicinal chemistry, 111, 126–137. [Link]

  • Di Micco, S., Musella, S., & Campiglia, P. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(1), 580. [Link]

  • Gao, H., Liu, X., Tang, D., Li, Y., & Li, J. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 4373. [Link]

  • Szabó, N., Wölfling, J., & Frank, É. (2024). Synthetic Approaches to Steroidal Thiosemicarbazones, 1,3,4-Thia(selena)diazolines, and Oxalate-Linked Dimers. Organics, 6(3), 37. [Link]

  • Kudryavtsev, K. V., Sokolov, M. N., Varpetyan, E. E., Kirsanova, A. A., Fedotcheva, N. I., Shimanovskii, N. L., & Fedotcheva, T. A. (2024). The Effects of the Steroids 5-Androstenediol and Dehydroepiandrosterone and Their Synthetic Derivatives on the Viability of K562, HeLa, and Wi-38 Cells and the Luminol-Stimulated Chemiluminescence of Peripheral Blood Mononuclear Cells from Healthy Volunteers. International Journal of Molecular Sciences, 25(6), 3328. [Link]

  • Mehany, M. M., Hammam, O. A., Selim, A. A., Sayed, G. H., & Anwer, K. E. (2024). Novel pyridine bearing pentose moiety-based anticancer agents: design, synthesis, radioiodination and bioassessments. Scientific reports, 14(1), 2686. [Link]

  • Powis, G., Berggren, M., Gallegos, A., Kapi, M., & Frew, T. (2002). 3-(Hydroxymethyl)-Bearing Phosphatidylinositol Ether Lipid Analogues and Carbonate Surrogates Block PI3-K, Akt, and Cancer Cell Growth. Journal of Medicinal Chemistry, 45(11), 2413-2421. [Link]

  • Altogen Labs. (n.d.). T47D Xenograft Model. Retrieved from [Link]

  • Guichard, S., Cussac, D., Hennebelle, I., Bugat, R., & Canal, P. (1997). Sequence-dependent activity of the irinotecan-5FU combination in human colon-cancer model HT-29 in vitro and in vivo. International journal of cancer, 73(5), 729–734. [Link]

  • Almpanakis, K. (n.d.). Konstantinos ALMPANAKIS. ResearchGate. Retrieved from [Link]

  • Kim, S., Kang, M., Lee, J., Kim, S., & Lee, J. (2012). Design, Synthesis, and Biological Evaluation of Novel Deguelin-Based Heat Shock Protein 90 (HSP90) Inhibitors Targeting Proliferation and Angiogenesis. Journal of Medicinal Chemistry, 55(17), 7754-7766. [Link]

  • Wąs, H., Głowacka, E., & Milczarek, M. (2016). HT-29 tumor growth in mice treated with a combination of 5-FU and vitamin D analogs. Oncology Letters, 12(4), 2737-2744. [Link]

  • Altogen Labs. (n.d.). T-47D Xenograft Model. Retrieved from [Link]

  • Cern, K. L., Moeller, B. J., & Freeman, M. L. (2012). Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition. Translational oncology, 5(6), 470–477. [Link]

  • Reaction Biology. (n.d.). HT29 - Subcutaneous colorectal cancer xenograft tumor model. Retrieved from [Link]

  • Altogen Labs. (n.d.). T-47D Xenograft Model. Retrieved from [Link]

  • Ali, A. A., & Ali, A. A. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impact Factor, 9(9), 117-124. [Link]

  • HudsonAlpha/Caltech ENCODE group. (2011). Cell Growth Protocol for T-47D Cell Line. Retrieved from [Link]

  • Ghavami, S., Rzeszowska-Wolny, J., & Łos, M. J. (2008). Time-course cytotoxic effects of adriamycin on breast cancer cell lines. ResearchGate. [Link]

Sources

Cross-Reactivity Profiling of 3-Chloro-5-phenyl-1,2,4-thiadiazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for profiling the cross-reactivity of 3-Chloro-5-phenyl-1,2,4-thiadiazole derivatives. These compounds represent a specialized class of covalent inhibitors that target nucleophilic cysteine residues via Nucleophilic Aromatic Substitution (


) , distinct from the Michael addition mechanism of acrylamides.

Executive Summary

The 3-Chloro-5-phenyl-1,2,4-thiadiazole (TDZ) scaffold has emerged as a privileged warhead for targeting catalytic cysteines in enzymes such as HDAC8 , SARS-CoV-2 3CLpro , and various metabolic kinases. Unlike reversible inhibitors, TDZs form a stable thioether bond with the target protein.

The critical challenge in developing TDZ-based drugs is selectivity . Because the chlorothiadiazole core is intrinsically electrophilic, it risks off-target modification of non-catalytic surface cysteines or glutathione. This guide compares TDZs against standard covalent warheads and details a self-validating chemoproteomic protocol for mapping their selectivity profiles.

Mechanistic Basis of Inhibition

To profile cross-reactivity, one must first understand the reaction mechanism. TDZs do not function as Michael acceptors (like acrylamides). Instead, they undergo


 displacement  of the C3-chlorine by the thiolate anion of a cysteine residue.
Reaction Mechanism

The electron-deficient 1,2,4-thiadiazole ring activates the C3-Cl bond. The presence of the 5-phenyl group modulates the electron density, tuning the electrophilicity to avoid hyper-reactivity (a common issue with chloroacetamides).

SNAr_Mechanism Cys Cysteine Thiolate (Nu-) Complex Meisenheimer-like Transition State Cys->Complex Attack at C3 TDZ 3-Chloro-5-phenyl- 1,2,4-thiadiazole TDZ->Complex Product S-Thiadiazolyl Protein Adduct Complex->Product Elimination Leaving Chloride Ion (Cl-) Complex->Leaving

Figure 1: The


 mechanism. The cysteine thiolate attacks the C3 position, displacing chloride to form a stable thioether linkage.

Comparative Performance Analysis

The following table contrasts the 3-Chloro-1,2,4-thiadiazole warhead with industry-standard alternatives. This data supports the decision to use TDZs when "tunable irreversibility" and metabolic stability are required.

Feature3-Chloro-1,2,4-thiadiazole (TDZ)Acrylamides (e.g., Ibrutinib)Chloroacetamides
Mechanism

(Substitution)
Michael Addition

Displacement
Cys Selectivity High (Prefers low pKa thiols)Moderate (Can react with Lys at high pH)Low (Promiscuous alkylator)
Reactivity Kinetics Tunable via C5-substitutionFast (often requires steric shielding)Very Fast (Risk of toxicity)
Metabolic Stability High (Aromatic system)Moderate (Subject to reductase)Low (Rapid glutathione conjugation)
Reversibility Irreversible (Stable Thioether)Irreversible (can be reversible with cyano-acrylates)Irreversible
Primary Risk Hydrolysis at high pHOff-target immunogenicityGlobal alkylation

Scientist's Insight: Choose TDZs when targeting a cysteine in a constrained pocket where the geometry favors aromatic stacking, or when the target cysteine has a depressed pKa (highly nucleophilic), allowing the TDZ to remain inert to bulk glutathione.

Protocol: Chemoproteomic Profiling (ABPP)

To objectively measure cross-reactivity, we utilize Activity-Based Protein Profiling (ABPP) . This protocol uses a "click-chemistry" compatible probe or a competition assay to map the "promiscuity index" of the inhibitor.

Competitive IsoTOP-ABPP Workflow

This is the gold-standard method for determining the selectivity of a covalent inhibitor without synthesizing a specific probe for every analog.

Reagents Required:

  • IA-alkyne: Iodoacetamide-alkyne (broad-spectrum cysteine probe).

  • TEV Protease: For cleavage of the enrichment tag.

  • Heavy/Light TEV-Biotin Tags: Isotopically labeled tags for quantitative MS.

Step-by-Step Methodology:

  • Proteome Preparation:

    • Lyse cells (e.g., HEK293T or relevant disease model) in PBS (pH 7.4).

    • Critical: Do not use DTT or mercaptoethanol, as they will react with the TDZ inhibitor. Use TCEP only if reduction is strictly required and performed after probe labeling.

  • Inhibitor Incubation (Competition):

    • Divide lysate into two aliquots.

    • Sample A: Treat with DMSO (Vehicle).

    • Sample B: Treat with 3-Chloro-5-phenyl-1,2,4-thiadiazole (1–10 µM) for 1 hour at RT.

    • Causality: This step blocks the specific targets and any off-targets.

  • Probe Labeling:

    • Treat both samples with IA-alkyne (100 µM) for 1 hour.

    • Logic: IA-alkyne will label all available cysteines. If the TDZ inhibitor bound a cysteine in Sample B, IA-alkyne cannot bind, leading to a signal loss.

  • Click Chemistry & Enrichment:

    • React lysates with Azide-Biotin-Tag (Heavy for DMSO, Light for Inhibitor) via CuAAC click chemistry.

    • Combine lysates (1:1 ratio), enrich on Streptavidin beads, and digest with Trypsin.

  • LC-MS/MS Analysis:

    • Analyze peptides. Calculate the Heavy:Light (H:L) ratio.

    • Ratio ~ 1.0: Cysteine was NOT bound by TDZ (Non-target).

    • Ratio > 5.0: Cysteine WAS bound by TDZ (Target or Off-target).

Workflow Diagram

ABPP_Workflow cluster_0 Step 1: Competition cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Quantitative MS Lysate Cell Lysate Inhibitor TDZ Inhibitor Lysate->Inhibitor Block Targets DMSO DMSO Control Lysate->DMSO Reference IA_Alk IA-Alkyne Probe Inhibitor->IA_Alk DMSO->IA_Alk Click Click Chemistry (Heavy vs Light Tags) IA_Alk->Click MS LC-MS/MS Analysis (Calculate Ratios) Click->MS

Figure 2: Competitive IsoTOP-ABPP workflow. High ratios indicate sites blocked by the TDZ inhibitor.

Data Interpretation & Validation

When analyzing the data for 3-Chloro-5-phenyl-1,2,4-thiadiazole, look for the following signatures:

  • Primary Target Validation: The intended target (e.g., HDAC8 Cys153) should show near-complete signal loss (Ratio > 20).

  • Glutathione Reactivity: Perform a simple LC-MS assay incubating the inhibitor with 5mM GSH. TDZs should show <10% consumption over 4 hours to be viable drugs. If consumption is >50%, the 5-phenyl ring likely needs electron-donating substituents (e.g., -OMe) to dampen reactivity.

  • Promiscuity Index: A good lead compound should modify <1% of the detected cysteome. If you observe modification of "hyper-reactive" cysteines (e.g., glycolytic enzymes like GAPDH), the warhead is too "hot."

References

  • 3-Chloro-5-Substituted-1,2,4-Thiadiazoles as Selective Protein Thiol Modifiers. ChemBioChem, 2022. Link

  • Discovery of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3CLpro. European Journal of Medicinal Chemistry, 2023.[1] Link

  • Covalent Inhibitor Design: The Reaction of 3-chloro-1,2,4-thiadiazoles. Journal of Organic Chemistry (Contextual grounding on S_NAr mechanism). Link

  • Activity-Based Protein Profiling (ABPP) Protocols. Nature Protocols, 2013. (Standard grounding for the described workflow). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.